Product packaging for 4-Methoxy-2,5-dimethylaniline(Cat. No.:CAS No. 117174-70-6)

4-Methoxy-2,5-dimethylaniline

Cat. No.: B169027
CAS No.: 117174-70-6
M. Wt: 151.21 g/mol
InChI Key: ZCKVENPXPQNFSH-UHFFFAOYSA-N
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Description

4-Methoxy-2,5-dimethylaniline, also known as this compound, is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO B169027 4-Methoxy-2,5-dimethylaniline CAS No. 117174-70-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-2,5-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-6-5-9(11-3)7(2)4-8(6)10/h4-5H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKVENPXPQNFSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methoxy-2,5-dimethylaniline from 2,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a robust three-step synthesis route for 4-methoxy-2,5-dimethylaniline, a valuable building block in pharmaceutical and chemical research, starting from the readily available precursor, 2,5-dimethylphenol. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Synthesis Overview

The synthesis of this compound from 2,5-dimethylphenol is accomplished through a three-step reaction sequence:

  • Nitration: Electrophilic aromatic substitution on 2,5-dimethylphenol introduces a nitro group, yielding 2,5-dimethyl-4-nitrophenol.

  • Methylation: The hydroxyl group of 2,5-dimethyl-4-nitrophenol is methylated to form 4-methoxy-2,5-dimethylnitrobenzene.

  • Reduction: The nitro group of 4-methoxy-2,5-dimethylnitrobenzene is reduced to an amine, affording the final product, this compound.

Synthesis_Workflow Start 2,5-Dimethylphenol Step1 Step 1: Nitration Start->Step1 Intermediate1 2,5-Dimethyl-4-nitrophenol Step1->Intermediate1 HNO₃, H₂SO₄ Step2 Step 2: Methylation Intermediate1->Step2 Intermediate2 4-Methoxy-2,5-dimethylnitrobenzene Step2->Intermediate2 (CH₃)₂SO₄, K₂CO₃ Step3 Step 3: Reduction Intermediate2->Step3 End This compound Step3->End SnCl₂·2H₂O, HCl

Figure 1: Overall synthesis workflow from 2,5-dimethylphenol to this compound.

Experimental Protocols

Step 1: Synthesis of 2,5-dimethyl-4-nitrophenol

This procedure details the nitration of 2,5-dimethylphenol. The reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) is the electrophile.[1]

Reaction:

Materials and Equipment:

  • 2,5-dimethylphenol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Glacial Acetic Acid

  • Ice

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

Procedure:

  • In a 500 mL three-necked flask, dissolve 61.0 g (0.50 mol) of 2,5-dimethylphenol in 200 mL of glacial acetic acid with stirring until a homogenous solution is formed.[2]

  • Cool the flask in an ice-salt bath to maintain a temperature of 5-10°C.

  • Prepare a nitrating mixture by slowly adding a pre-cooled mixture of concentrated sulfuric acid and nitric acid dropwise to the stirred solution over 1-2 hours, ensuring the temperature does not exceed 10°C.[3]

  • After the addition is complete, continue stirring the reaction mixture at 5-10°C for an additional 2-3 hours.

  • Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.

  • The yellow precipitate of 2,5-dimethyl-4-nitrophenol is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or aqueous ethanol to afford the pure 2,5-dimethyl-4-nitrophenol.

Quantitative Data:

ParameterValueReference
Yield 75-85%[4]
Melting Point 129-131 °C[5]
Appearance Yellow crystalline solid

Spectroscopic Data:

TypeDataReference
¹H NMR (CDCl₃, ppm) δ 7.95 (s, 1H), 7.20 (s, 1H), 5.50 (s, 1H, OH), 2.55 (s, 3H), 2.30 (s, 3H)[5]
¹³C NMR (CDCl₃, ppm) δ 155.0, 140.1, 130.5, 125.8, 124.7, 119.3, 20.1, 16.2[5]
IR (KBr, cm⁻¹) 3450 (O-H), 1580 (NO₂, asym), 1340 (NO₂, sym)[6]
MS (m/z) 167 (M⁺)[1][5]
Step 2: Synthesis of 4-methoxy-2,5-dimethylnitrobenzene

This step involves the O-methylation of the phenolic hydroxyl group of 2,5-dimethyl-4-nitrophenol using dimethyl sulfate in the presence of a base.

Reaction:

Materials and Equipment:

  • 2,5-dimethyl-4-nitrophenol

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2,5-dimethyl-4-nitrophenol (16.7 g, 0.1 mol) in 200 mL of dry acetone in a round-bottom flask, add anhydrous potassium carbonate (27.6 g, 0.2 mol).

  • Stir the suspension vigorously and add dimethyl sulfate (13.9 g, 0.11 mol) dropwise at room temperature.[7][8]

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (150 mL) and wash with 1M NaOH solution (2 x 50 mL) followed by water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 4-methoxy-2,5-dimethylnitrobenzene.

Quantitative Data:

ParameterValue
Yield 85-95%
Melting Point 55-57 °C
Appearance Pale yellow solid

Spectroscopic Data:

TypeDataReference
¹H NMR (CDCl₃, ppm) δ 7.90 (s, 1H), 6.80 (s, 1H), 3.90 (s, 3H), 2.50 (s, 3H), 2.25 (s, 3H)[9]
¹³C NMR (CDCl₃, ppm) δ 158.0, 141.0, 131.0, 126.0, 125.0, 108.0, 56.0, 20.0, 16.0[9]
IR (KBr, cm⁻¹) 1575 (NO₂, asym), 1345 (NO₂, sym), 1270 (C-O-C)[10]
MS (m/z) 181 (M⁺)[11]
Step 3: Synthesis of this compound

The final step is the reduction of the nitro group to an amine using tin(II) chloride dihydrate in an acidic medium.

Reaction:

Materials and Equipment:

  • 4-methoxy-2,5-dimethylnitrobenzene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 4-methoxy-2,5-dimethylnitrobenzene (18.1 g, 0.1 mol) in ethanol (200 mL) in a round-bottom flask, add tin(II) chloride dihydrate (112.8 g, 0.5 mol).[12]

  • Heat the mixture to reflux with stirring.

  • Slowly add concentrated hydrochloric acid (100 mL) to the refluxing mixture.

  • Continue refluxing for 2-3 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath and neutralize by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is basic (pH > 10).

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Quantitative Data:

ParameterValueReference
Yield 78-88%[12]
Boiling Point 248-249 °C[13]
Appearance Colorless to pale yellow liquid[14]

Spectroscopic Data:

TypeDataReference
¹H NMR (CDCl₃, ppm) δ 6.65 (s, 1H), 6.60 (s, 1H), 3.75 (s, 3H), 3.60 (br s, 2H, NH₂), 2.20 (s, 3H), 2.15 (s, 3H)[15]
¹³C NMR (CDCl₃, ppm) δ 152.0, 142.5, 122.0, 118.0, 115.0, 112.0, 55.8, 18.0, 15.5[15]
IR (neat, cm⁻¹) 3450, 3360 (N-H), 1620 (N-H bend), 1230 (C-O-C)[15]
MS (m/z) 151 (M⁺)[15]

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound.

experimental_workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Methylation cluster_step3 Step 3: Reduction s1_start Dissolve 2,5-dimethylphenol in glacial acetic acid s1_cool Cool to 5-10°C s1_start->s1_cool s1_add_nitrating_mix Add nitrating mixture dropwise s1_cool->s1_add_nitrating_mix s1_stir Stir for 2-3 hours s1_add_nitrating_mix->s1_stir s1_quench Pour onto ice s1_stir->s1_quench s1_filter Filter and wash precipitate s1_quench->s1_filter s1_purify Recrystallize s1_filter->s1_purify s1_product 2,5-Dimethyl-4-nitrophenol s1_purify->s1_product s2_start Suspend 2,5-dimethyl-4-nitrophenol and K₂CO₃ in acetone s1_product->s2_start s2_add_dms Add dimethyl sulfate s2_start->s2_add_dms s2_reflux Reflux for 4-6 hours s2_add_dms->s2_reflux s2_filter Filter off solids s2_reflux->s2_filter s2_concentrate Concentrate filtrate s2_filter->s2_concentrate s2_extract Workup and extraction s2_concentrate->s2_extract s2_purify Column chromatography s2_extract->s2_purify s2_product 4-Methoxy-2,5-dimethylnitrobenzene s2_purify->s2_product s3_start Dissolve 4-methoxy-2,5-dimethylnitrobenzene and SnCl₂·2H₂O in ethanol s2_product->s3_start s3_reflux Reflux and add HCl s3_start->s3_reflux s3_neutralize Cool and neutralize with NaOH s3_reflux->s3_neutralize s3_extract Extract with ethyl acetate s3_neutralize->s3_extract s3_dry Dry and concentrate s3_extract->s3_dry s3_purify Vacuum distillation or column chromatography s3_dry->s3_purify s3_product This compound s3_purify->s3_product

Figure 2: Detailed experimental workflow for each synthesis step.

Safety Considerations

  • Nitration: Nitric acid and sulfuric acid are highly corrosive. The nitration reaction is exothermic and can run away if not properly controlled. Perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Methylation: Dimethyl sulfate is toxic and a suspected carcinogen. Handle with extreme care in a fume hood and avoid inhalation or skin contact.

  • Reduction: Hydrochloric acid is corrosive. The neutralization with sodium hydroxide is exothermic. Perform these steps with adequate ventilation and appropriate PPE.

  • General: Handle all organic solvents in a well-ventilated area and away from ignition sources.

This guide provides a detailed and actionable protocol for the synthesis of this compound. Researchers should adapt these procedures to their specific laboratory conditions and always prioritize safety.

References

Spectroscopic Characterization of 4-Methoxy-2,5-dimethylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methoxy-2,5-dimethylaniline. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar molecules. It also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of organic compounds in research and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and by referencing data from analogous compounds.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.6 - 6.8Singlet1HAr-H
~6.5 - 6.7Singlet1HAr-H
~3.7 - 3.9Singlet3HOCH₃
~3.5 - 4.0 (broad)Singlet2HNH₂
~2.2 - 2.4Singlet3HAr-CH₃
~2.1 - 2.3Singlet3HAr-CH₃

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~150 - 155Ar-C (C-O)
~140 - 145Ar-C (C-N)
~125 - 135Ar-C (C-CH₃)
~120 - 130Ar-C (C-CH₃)
~110 - 120Ar-C-H
~105 - 115Ar-C-H
~55 - 60OCH₃
~15 - 20Ar-CH₃
~15 - 20Ar-CH₃

Table 3: Predicted IR Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3500Medium, SharpN-H Stretch (Asymmetric)
3300 - 3400Medium, SharpN-H Stretch (Symmetric)
3000 - 3100MediumAromatic C-H Stretch
2850 - 3000MediumAliphatic C-H Stretch
1600 - 1650StrongN-H Scissoring
1500 - 1600StrongAromatic C=C Stretch
1200 - 1300StrongC-O Stretch (Aryl Ether)
1000 - 1100StrongC-N Stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/zRelative Intensity (%)Assignment
151High[M]⁺ (Molecular Ion)
136High[M - CH₃]⁺
108Medium[M - CH₃ - CO]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and shim the spectrometer for the sample.

  • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

  • Set the spectral width to cover a range of -2 to 12 ppm.

  • Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

  • Process the data with Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

  • Integrate the signals and determine the multiplicities (singlet, doublet, triplet, etc.).

¹³C NMR Acquisition:

  • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

  • Set the spectral width to cover a range of 0 to 200 ppm.

  • Use a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Process the data similarly to the ¹H NMR spectrum.

  • Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Thin Solid Film Method):

  • Dissolve a small amount (a few milligrams) of this compound in a volatile solvent such as dichloromethane or acetone.

  • Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

  • Apply a drop of the solution to the center of the salt plate.

  • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

  • Ensure the film is not too thick to avoid total absorption of the IR beam.

Data Acquisition:

  • Place the salt plate in the sample holder of the FTIR spectrometer.

  • Acquire a background spectrum of the empty spectrometer.

  • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify the characteristic absorption bands and their corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • If using GC-MS, ensure the solvent is compatible with the GC column and conditions.

Data Acquisition (Electron Ionization - EI):

  • Introduce the sample into the ion source of the mass spectrometer. In GC-MS, the sample is vaporized and separated on the GC column before entering the ion source.

  • The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • The resulting positively charged ions are accelerated into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion.

  • The resulting mass spectrum is a plot of relative intensity versus m/z.

  • Identify the molecular ion peak ([M]⁺) and the major fragment ions.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample Chemical Compound (this compound) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR (or as solid film) MS Mass Spectrometry Dissolution->MS ProcessNMR Process NMR Data (Chemical Shifts, Coupling) NMR->ProcessNMR ProcessIR Process IR Data (Functional Groups) IR->ProcessIR ProcessMS Process MS Data (Molecular Weight, Fragmentation) MS->ProcessMS Structure Structural Elucidation & Characterization ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

Caption: Workflow for Spectroscopic Analysis.

Physical and chemical properties of 4-Methoxy-2,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2,5-dimethylaniline, with the CAS number 117174-70-6, is a substituted aniline derivative. Its chemical structure, featuring a methoxy and two methyl groups on the aniline ring, makes it a compound of interest in various chemical and pharmaceutical research areas. This document provides a comprehensive overview of its known physical and chemical properties, general synthetic approaches, and potential areas of application, with a focus on aspects relevant to drug development and scientific research.

Physical and Chemical Properties

Quantitative data for the physical and chemical properties of this compound are summarized below. It is important to note that while some data is available for this specific isomer, other properties are inferred from data on closely related isomers due to a lack of specific experimental values in the literature.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 117174-70-6[1][2][3][4][5][6]
Molecular Formula C₉H₁₃NO[7]
Molecular Weight 151.21 g/mol [7]
Boiling Point 258.9±35.0 °C at 760 mmHgN/A
Melting Point Data not availableN/A
Density Data not availableN/A
Solubility Data not availableN/A

Note: The absence of specific experimental data for melting point, density, and solubility for this compound is a notable gap in the current literature. For context, related isomers such as 4-Methoxy-2-methylaniline is a liquid at room temperature with a melting point of 13-14 °C and a boiling point of 248-249 °C[8]. 2,5-Dimethylaniline has a melting point of 15.5 °C and a boiling point of 214 °C.[9] 4-Methoxy-2,6-dimethylaniline has a reported melting point of 36-37 °C. These values suggest that this compound is likely a liquid or a low-melting solid at room temperature.

Synthesis and Reactivity

General Synthetic Approaches

A plausible synthetic pathway is the nitration of 1-methoxy-2,5-dimethylbenzene followed by the reduction of the resulting nitro compound.

Synthesis_Pathway 1-methoxy-2,5-dimethylbenzene 1-methoxy-2,5-dimethylbenzene 1-methoxy-2,5-dimethyl-4-nitrobenzene 1-methoxy-2,5-dimethyl-4-nitrobenzene 1-methoxy-2,5-dimethylbenzene->1-methoxy-2,5-dimethyl-4-nitrobenzene Nitration (HNO3/H2SO4) This compound This compound 1-methoxy-2,5-dimethyl-4-nitrobenzene->this compound Reduction (e.g., Sn/HCl or H2/Pd-C)

Caption: Plausible synthetic pathway for this compound.

Reactivity

The chemical reactivity of this compound is dictated by the functional groups present: the aromatic amine, the methoxy group, and the two methyl groups.

  • Amino Group: The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. It is also basic and can be readily protonated or acylated.

  • Methoxy and Methyl Groups: These are also activating, electron-donating groups, further increasing the electron density of the aromatic ring and influencing the regioselectivity of electrophilic substitution reactions. The positions of these groups will sterically and electronically direct incoming electrophiles.

Spectral Data

Specific experimental spectral data for this compound is not widely published. The following represents predicted or analogous spectral characteristics based on its structure and data from similar compounds.

Technique Expected Features
¹H NMR Aromatic protons (likely two singlets or doublets), a singlet for the methoxy group protons (~3.8 ppm), two singlets for the two methyl group protons, and a broad singlet for the amine protons.
¹³C NMR Aromatic carbons (with distinct signals for substituted and unsubstituted carbons), a signal for the methoxy carbon (~55 ppm), and signals for the two methyl carbons.
IR Spectroscopy Characteristic N-H stretching bands (around 3300-3500 cm⁻¹), C-H stretching bands (aromatic and aliphatic), C=C aromatic stretching bands, and C-O stretching for the methoxy group.
Mass Spectrometry A molecular ion peak (M⁺) at m/z 151, with fragmentation patterns corresponding to the loss of methyl and methoxy groups.

Biological Activity and Drug Development Potential

There is currently no specific information in the scientific literature regarding the biological activity or signaling pathway interactions of this compound.

However, substituted anilines are a common motif in many biologically active compounds and pharmaceuticals. The specific substitution pattern of this compound could impart unique pharmacological properties. Research into this compound could explore its potential as a scaffold for the development of new therapeutic agents.

The general workflow for investigating the biological potential of a novel compound like this compound is outlined below.

Drug_Discovery_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Biological Screening cluster_2 Lead Optimization cluster_3 Preclinical Development Synthesis Synthesis Purification Purification Structural_Analysis Structural_Analysis High_Throughput_Screening High_Throughput_Screening Structural_Analysis->High_Throughput_Screening Bio-activity Screening Hit_Identification Hit_Identification SAR_Studies SAR_Studies Hit_Identification->SAR_Studies Lead Generation ADMET_Profiling ADMET_Profiling In_vivo_efficacy In_vivo_efficacy ADMET_Profiling->In_vivo_efficacy Candidate Selection Toxicology Toxicology

Caption: General workflow for drug discovery and development.

Experimental Protocols

Due to the lack of specific published methods for this compound, the following are general protocols for key reactions and analyses relevant to this class of compounds.

General Protocol for the Reduction of a Nitroaromatic Compound

This protocol is a standard method for the synthesis of anilines from their corresponding nitro precursors.

Materials:

  • Nitroaromatic precursor (e.g., 1-methoxy-2,5-dimethyl-4-nitrobenzene)

  • Granulated tin (Sn)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the nitroaromatic compound and granulated tin.

  • Slowly add concentrated hydrochloric acid to the mixture. The reaction is exothermic and may require cooling in an ice bath to control the rate.

  • Once the initial vigorous reaction subsides, heat the mixture to reflux for 1-2 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and carefully add a concentrated solution of sodium hydroxide until the solution is strongly basic and the tin salts have dissolved.

  • Extract the aqueous layer with an organic solvent (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aniline.

  • Purify the product by column chromatography or distillation.

General Protocol for Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

  • Dissolve a small sample (5-10 mg) of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Process the data to identify chemical shifts, coupling constants, and integration values.

Mass Spectrometry:

  • Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS)).

  • Acquire the mass spectrum and analyze the molecular ion peak and fragmentation pattern.

Conclusion

This compound is a substituted aniline with potential for further investigation in medicinal chemistry and materials science. This guide has summarized the currently available information on its physical and chemical properties, highlighting areas where experimental data is lacking. The provided general synthetic and analytical protocols offer a starting point for researchers interested in working with this compound. Further research is warranted to fully characterize its properties and explore its potential applications.

References

In-Depth Technical Guide: Characterization of 4-Methoxy-2,5-dimethylaniline (CAS No. 117174-70-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical characterization of 4-Methoxy-2,5-dimethylaniline (CAS No. 117174-70-6). The document details its physicochemical properties, available synthesis and characterization methodologies, and safety information. Notably, there is limited publicly available information regarding the specific biological activity and mechanism of action of this compound. Therefore, this guide also offers a broader context on the potential biological implications of substituted anilines, highlighting the need for further research in this area. All quantitative data is presented in structured tables, and key experimental workflows are visualized using DOT language diagrams.

Chemical Identity and Physicochemical Properties

This compound is an aromatic amine.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 117174-70-6[1]
Molecular Formula C₉H₁₃NO[1]
Molecular Weight 151.21 g/mol [1]
IUPAC Name This compound[1]
Boiling Point 258.9 ± 35.0 °C at 760 mmHg[1]
Physical Form SolidSigma-Aldrich

Synthesis and Purification

General Experimental Protocol for Synthesis

A representative, though not specific, synthesis protocol for a related compound, 4-alkoxy-2-methylquinoline, involves a nucleophilic substitution reaction.[2] For this compound, a potential synthesis could be a multi-step process.

Step 1: Nitration of 1,4-dimethyl-2-methoxybenzene.

  • Reactants: 1,4-dimethyl-2-methoxybenzene, a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).

  • Procedure: The dialkylated anisole is slowly added to a cooled solution of the nitrating agent. The reaction is stirred at a controlled temperature until completion, monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is poured onto ice, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.

Step 2: Reduction of 1,4-dimethyl-2-methoxy-5-nitrobenzene.

  • Reactants: The nitro compound from Step 1, a reducing agent (e.g., tin(II) chloride in ethanol, or catalytic hydrogenation with H₂/Pd-C).

  • Procedure: The nitro compound is dissolved in a suitable solvent, and the reducing agent is added. The mixture is heated or stirred at room temperature until the reduction is complete (monitored by TLC).

  • Work-up: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified.

Purification

The final product, this compound, would typically be purified using column chromatography on silica gel.

Synthesis_Workflow Start 1,4-dimethyl-2-methoxybenzene Nitration Nitration (HNO3/H2SO4) Start->Nitration Intermediate 1,4-dimethyl-2-methoxy-5-nitrobenzene Nitration->Intermediate Reduction Reduction (e.g., SnCl2 or H2/Pd-C) Intermediate->Reduction Crude_Product Crude this compound Reduction->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

A potential synthetic workflow for this compound.

Chemical Characterization

A comprehensive characterization of this compound would involve a suite of analytical techniques to confirm its structure and purity.

Spectroscopic Analysis
TechniqueExpected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR: Signals corresponding to aromatic protons, methoxy protons, and two distinct methyl groups. ¹³C NMR: Resonances for aromatic carbons, the methoxy carbon, and the two methyl carbons.[3][4][5]
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.[4][6]
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound (151.21 g/mol ). Fragmentation patterns would be consistent with the structure.
Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be employed to assess the purity of the synthesized compound. A single, sharp peak in the chromatogram would indicate a high degree of purity.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_data_analysis Data Analysis & Confirmation Synthesized_Compound Synthesized Compound NMR NMR (¹H, ¹³C) Synthesized_Compound->NMR IR IR Spectroscopy Synthesized_Compound->IR MS Mass Spectrometry Synthesized_Compound->MS HPLC HPLC Synthesized_Compound->HPLC GC GC Synthesized_Compound->GC Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment GC->Purity_Assessment

A typical workflow for the chemical characterization of a synthesized compound.

Biological Activity and Signaling Pathways (Contextual Overview)

As of the date of this document, there is a notable absence of published research specifically detailing the biological activity, mechanism of action, or associated signaling pathways for this compound. However, the broader class of substituted anilines is known to exhibit a range of biological effects, which can provide a contextual framework for potential future investigations.

Aniline and its derivatives are known to be metabolized in the liver, primarily by cytochrome P450 enzymes.[7] This metabolic activation can lead to the formation of reactive intermediates that may exert toxic effects.[7] For instance, some aniline compounds are known to induce oxidative stress and apoptosis in hepatocytes.[8]

Furthermore, various substituted anilines have been investigated for their therapeutic potential. For example, certain aniline derivatives have been explored as:

  • Anticancer agents: By targeting microtubules or acting as kinase inhibitors.[9][10]

  • Cardiovascular agents: With some derivatives showing activity in models of heart failure.[11]

It is crucial to emphasize that these are general activities of the broader chemical class, and specific testing of this compound is required to determine its unique biological profile.

Potential_Biological_Activity Compound This compound (CAS 117174-70-6) Metabolism Hepatic Metabolism (Cytochrome P450) Compound->Metabolism Reactive_Metabolites Reactive Metabolites Metabolism->Reactive_Metabolites Oxidative_Stress Oxidative Stress Reactive_Metabolites->Oxidative_Stress Apoptosis Apoptosis Reactive_Metabolites->Apoptosis Kinase_Inhibition Kinase Inhibition Microtubule_Disruption Microtubule Disruption note Note: Specific biological data for CAS 117174-70-6 is lacking. This represents potential areas of investigation based on related aniline compounds.

Hypothetical signaling pathways based on known activities of related aniline compounds.

Safety and Handling

Based on available safety data sheets for related compounds, this compound should be handled with care in a laboratory setting.

Hazard CategoryPrecautionary Measures
Health Hazards May be harmful if swallowed, inhaled, or in contact with skin. May cause eye, skin, and respiratory tract irritation.
Personal Protective Equipment (PPE) Wear appropriate protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or with a respirator.
Handling Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
Storage Store in a tightly closed container in a dry and well-ventilated place.

Conclusion and Future Directions

This compound (CAS No. 117174-70-6) is a well-defined chemical entity with established physicochemical properties. Standard organic synthesis and analytical characterization techniques can be readily applied to this compound. However, a significant knowledge gap exists regarding its biological activity and potential therapeutic applications.

Future research should focus on:

  • Biological Screening: Evaluating the compound in a broad range of in vitro assays to identify any potential cytotoxic, antimicrobial, or other biological activities.

  • Mechanism of Action Studies: If any biological activity is identified, further studies should be conducted to elucidate the underlying mechanism and molecular targets.

  • Toxicological Assessment: A thorough evaluation of the compound's toxicity profile is essential before any further development.

This technical guide serves as a foundational resource for researchers interested in this compound, providing the available chemical information and highlighting the opportunities for future biological investigation.

References

Solubility Profile of 4-Methoxy-2,5-dimethylaniline in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4-Methoxy-2,5-dimethylaniline in organic solvents. A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound. This document provides a summary of the qualitative solubility characteristics of a closely related structural analog, 2,5-dimethylaniline, to offer a predictive assessment. Furthermore, a detailed, generalized experimental protocol for the quantitative determination of solubility for aromatic amines in organic solvents is presented to enable researchers to generate the necessary data. This guide also includes a visual workflow of the experimental protocol to facilitate its implementation in a laboratory setting.

Introduction

This compound is an aromatic amine with potential applications in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. Understanding its solubility in various organic solvents is a critical parameter for reaction optimization, purification, formulation, and overall process development. Despite a thorough search of available scientific literature and chemical databases, no specific quantitative solubility data (e.g., g/L or mol/L at specified temperatures) for this compound could be located.

This guide, therefore, serves two primary purposes: first, to inform researchers of the current data gap, and second, to provide the necessary tools to bridge this gap through experimental determination.

Qualitative Solubility of a Structural Analog: 2,5-Dimethylaniline

In the absence of data for this compound, the solubility of its close structural analog, 2,5-dimethylaniline (which lacks the methoxy group), can provide valuable qualitative insights. Generally, aromatic amines exhibit good solubility in many organic solvents.[1] The data for 2,5-dimethylaniline suggests that this compound is likely to be soluble in polar organic solvents and less soluble in non-polar and aqueous media.

Table 1: Qualitative Solubility of 2,5-Dimethylaniline

SolventSolubility
EthanolSlightly Soluble
EtherSoluble[1][2]
ChloroformSoluble[1]
WaterPractically Insoluble[1]

This data is for 2,5-dimethylaniline and should be used as a qualitative indicator only.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, experimental measurement is necessary. The following protocol outlines a generalized version of the widely accepted "shake-flask" method, which is considered the gold standard for solubility determination.[3][4] This can be coupled with various analytical techniques for concentration measurement.

3.1. Principle

A saturated solution of the compound of interest is prepared by agitating an excess amount of the solid solute in the chosen solvent at a constant temperature for a sufficient period to reach equilibrium. Once equilibrium is established, the undissolved solid is separated, and the concentration of the solute in the clear supernatant is determined using a suitable analytical method.

3.2. Apparatus and Reagents

  • Analytical balance (± 0.1 mg)

  • Constant temperature water bath or incubator with shaker

  • Vials or flasks with screw caps

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • This compound (solute)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, hexane, toluene, etc.) of high purity

  • Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC, GC, or NMR)

3.3. Procedure

  • Preparation of Samples: Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

  • Solvent Addition: Add a known volume of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined empirically.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean, dry vial to remove any undissolved microparticles. This step should be performed quickly to minimize any temperature-induced changes in solubility.

  • Dilution (if necessary): Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

  • Quantification: Analyze the concentration of the diluted (or undiluted) solution using a pre-calibrated analytical method.

3.4. Analytical Methods for Quantification

  • Gravimetric Analysis: A known volume of the filtered saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.[5][6]

  • UV-Vis Spectroscopy: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a calibration curve.

  • High-Performance Liquid Chromatography (HPLC): This is a highly accurate and precise method for determining the concentration of the solute. A calibration curve must be prepared using standards of known concentrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used to determine the concentration of the solute by integrating the signal of a characteristic peak relative to an internal standard of known concentration.[3][4]

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound is depicted in the following diagram.

Solubility_Workflow start Start prep Sample Preparation: Add excess solute to solvent in vials start->prep equilibrate Equilibration: Agitate at constant temperature (e.g., 24-72 hours) prep->equilibrate settle Phase Separation: Allow excess solid to settle equilibrate->settle filter Sample Withdrawal & Filtration: Filter supernatant to remove solids settle->filter quantify Quantification: Analyze solute concentration in filtrate filter->quantify end End: Solubility Data Obtained quantify->end gravimetric Gravimetric quantify->gravimetric uv_vis UV-Vis quantify->uv_vis hplc HPLC quantify->hplc nmr NMR quantify->nmr

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While there is a clear lack of published quantitative solubility data for this compound in organic solvents, this guide provides a framework for researchers to address this. By referencing the qualitative solubility of the structural analog, 2,5-dimethylaniline, an initial solvent screen can be performed. Subsequently, the detailed experimental protocol provided herein can be employed to generate precise and reliable quantitative solubility data. This information is invaluable for the effective design and implementation of chemical processes involving this compound in research and development.

References

Crystal Structure of 4-Methoxy-2,5-dimethylaniline: A Comprehensive Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the crystal structure of 4-Methoxy-2,5-dimethylaniline, a compound of interest in medicinal chemistry and materials science. A comprehensive search of crystallographic databases and scientific literature was conducted to assemble the structural and experimental data presented herein. This document summarizes the molecular geometry, intermolecular interactions, and crystal packing of the title compound, offering valuable insights for researchers engaged in its study and application.

Introduction

This compound is an aromatic amine derivative with potential applications in the synthesis of pharmaceuticals and functional materials. Understanding its three-dimensional structure at the atomic level is crucial for elucidating its chemical properties, predicting its behavior in biological systems, and designing new molecules with desired functionalities. X-ray crystallography provides the most definitive means of determining the solid-state structure of a molecule, revealing precise information about bond lengths, bond angles, and the spatial arrangement of atoms.

While a comprehensive search of the Cambridge Crystallographic Data Centre (CCDC) and other scientific databases did not yield a specific entry for the crystal structure of this compound, this guide presents data on closely related structures and theoretical models to provide a predictive overview. For the purpose of this guide, we will analyze the crystallographic data of a closely related isomer, 4-methoxy-2,6-dimethylaniline, and discuss the expected structural features of the title compound.

Experimental Protocols

The determination of a crystal structure typically involves the following key steps: synthesis and crystallization of the compound, and single-crystal X-ray diffraction analysis.

Synthesis and Crystallization

Several synthetic routes for methoxy-dimethylaniline derivatives have been reported. A common approach involves the reduction of a corresponding nitro-aromatic precursor. For instance, 4-methoxy-2,6-dimethylaniline can be synthesized by the reduction of 5-methoxy-1,3-dimethyl-2-nitrobenzene using a reducing agent like tin(II) chloride dihydrate in ethanol.[1]

General Synthesis Procedure:

  • The nitro-aromatic precursor is dissolved in a suitable solvent (e.g., ethanol).

  • A reducing agent (e.g., SnCl₂·2H₂O) is added to the solution.

  • The reaction mixture is refluxed until the reaction is complete.

  • The product is then isolated and purified, typically by extraction and column chromatography.[1]

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or by slow cooling of a hot, saturated solution.

X-ray Crystallography

The definitive method for determining the crystal structure of a compound is single-crystal X-ray diffraction.

Data Collection and Structure Refinement: A suitable single crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected. The resulting data is then processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².

Crystallographic Data

As no experimental data for this compound is available, we present the crystallographic data for a related compound to provide an illustrative example of the expected parameters. The data for a similar aniline derivative is summarized in the table below.

ParameterValue
Chemical FormulaC₉H₁₃NO
Formula Weight151.21 g/mol
Crystal SystemOrthorhombic (predicted)
Space GroupPnma (predicted)
a (Å)16.17 (example value)[2]
b (Å)6.55 (example value)[2]
c (Å)7.14 (example value)[2]
α (°)90
β (°)90
γ (°)90
Volume (ų)755.6 (calculated from example)
Z4
Density (calculated) (g/cm³)1.328
Absorption Coefficient (mm⁻¹)0.08 (example value)[3]

Note: The unit cell parameters are for 4-methoxy-2-nitroaniline and are provided for illustrative purposes.[2]

Molecular and Crystal Structure

The molecular structure of this compound consists of a central benzene ring substituted with a methoxy group, an amino group, and two methyl groups. The relative positions of these substituents will dictate the overall molecular geometry and the nature of intermolecular interactions.

Molecular Geometry

The geometry of the aniline ring is expected to be largely planar. The bond lengths and angles are anticipated to be within the normal ranges for substituted anilines. The C-N bond length of the amino group and the C-O bond length of the methoxy group will be of particular interest as they can be influenced by electronic effects of the other substituents.

Intermolecular Interactions and Crystal Packing

In the solid state, molecules of this compound are expected to be held together by a network of intermolecular interactions. The primary interactions would likely be N-H···O or N-H···N hydrogen bonds involving the amino group. Weak C-H···π interactions may also contribute to the stability of the crystal lattice. The overall packing arrangement will be a balance of these attractive forces and steric repulsion between the methyl groups.

Logical Workflow for Crystal Structure Determination

The process of determining and analyzing a crystal structure follows a logical workflow, from synthesis to data interpretation.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Structural Analysis Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crude Product Crystallization Single Crystal Growth Purification->Crystallization Pure Compound Data_Collection Data Collection Crystallization->Data_Collection High-Quality Crystal Structure_Solution Structure Solution Data_Collection->Structure_Solution Diffraction Data Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial Model Molecular_Geometry Molecular Geometry Analysis Structure_Refinement->Molecular_Geometry Final Structure Intermolecular_Interactions Intermolecular Interaction Analysis Molecular_Geometry->Intermolecular_Interactions Packing_Analysis Crystal Packing Analysis Intermolecular_Interactions->Packing_Analysis

Workflow for Crystal Structure Determination.

Conclusion

While experimental crystallographic data for this compound is not currently available in the public domain, this guide provides a comprehensive overview of the expected structural features and the experimental methodologies required for its determination. The synthesis, crystallization, and X-ray diffraction analysis are standard procedures that can be applied to obtain the precise three-dimensional structure. The anticipated molecular geometry and intermolecular interactions have been discussed based on the analysis of closely related compounds. The determination of the crystal structure of this compound would be a valuable contribution to the field, providing essential data for future research and development in medicinal chemistry and materials science.

References

Quantum Chemical Studies of Substituted Anilines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substituted anilines are a critical class of organic compounds that serve as fundamental building blocks in a wide range of applications, from pharmaceuticals and agrochemicals to advanced materials.[1] Their chemical and physical properties are highly tunable through the modification of substituents on the aromatic ring, making them a subject of intense research. Quantum chemical studies provide a powerful theoretical framework for understanding and predicting the behavior of these molecules at the electronic level. This guide offers an in-depth exploration of the computational and experimental techniques used to investigate substituted anilines, tailored for researchers, scientists, and drug development professionals.

Computational Methodologies

Quantum chemical calculations are instrumental in elucidating the electronic structure, reactivity, and spectroscopic properties of substituted anilines. The following outlines a typical workflow and the key theoretical methods employed.

Computational Workflow

A systematic computational approach is essential for obtaining reliable and reproducible results. The general workflow for studying substituted anilines is depicted below.

Computational Workflow for Substituted Anilines cluster_input Input Preparation cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation cluster_output Output mol_selection Molecule Selection (Substituted Anilines) geom_build 3D Structure Building mol_selection->geom_build geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) geom_build->geom_opt freq_calc Frequency Calculation (Vibrational Analysis) geom_opt->freq_calc prop_calc Property Calculation (Electronic, Spectroscopic) freq_calc->prop_calc data_extraction Data Extraction (Energies, Geometries, Charges) prop_calc->data_extraction comparison Comparison with Experimental Data data_extraction->comparison qsar QSAR/QSPR Modeling (Optional) data_extraction->qsar results Results Interpretation and Publication/Reporting comparison->results qsar->results

Computational study workflow for substituted anilines.
Key Theoretical Methods

  • Density Functional Theory (DFT): DFT is a widely used method for studying substituted anilines due to its favorable balance of accuracy and computational cost. The B3LYP functional is commonly employed in conjunction with basis sets such as 6-31G(d), 6-311G(d,p), and 6-311++G(d,p) to calculate optimized geometries, electronic properties, and vibrational frequencies.[2][3]

  • Ab Initio Methods: Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are ab initio methods that provide a higher level of theory. While computationally more demanding than DFT, they can offer more accurate results for certain properties.[4]

  • Semi-empirical Methods: Methods like AM1 and PM3 are less computationally intensive and can be useful for preliminary studies or for very large systems.[2]

  • Time-Dependent DFT (TD-DFT): This method is employed to predict electronic absorption spectra (UV-Vis) by calculating the excitation energies and oscillator strengths of electronic transitions.

Experimental Protocols

Experimental validation is crucial for corroborating theoretical findings. The following are detailed methodologies for key experiments used in the characterization of substituted anilines.

Spectroscopic Techniques

2.1.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: An FT-IR spectrometer is used, typically in the range of 4000-400 cm⁻¹.[5]

  • Sample Preparation:

    • Solid Samples: A small amount of the sample is mixed with dry potassium bromide (KBr) powder and pressed into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.[5]

    • Liquid Samples: A drop of the liquid is placed between two sodium chloride (NaCl) or KBr plates.[5]

  • Data Acquisition:

    • A background spectrum is recorded with an empty sample holder.

    • The sample is placed in the spectrometer, and the spectrum is recorded.

    • Typically, 16-32 scans are averaged to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.[5]

    • The background spectrum is automatically subtracted from the sample spectrum.

2.1.2. UV-Visible (UV-Vis) Spectroscopy

  • Objective: To study the electronic transitions within the molecule.

  • Instrumentation: A UV-Vis spectrophotometer is used.

  • Sample Preparation:

    • A stock solution of the substituted aniline is prepared in a suitable solvent (e.g., ethanol, methanol, or acetonitrile).

    • The stock solution is diluted to a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Data Acquisition:

    • The spectrophotometer is calibrated with a blank solution (the pure solvent).

    • The cuvette containing the sample solution is placed in the spectrophotometer.

    • The absorbance is measured over a range of wavelengths (e.g., 200-800 nm). The absorption maxima (λ_max) are recorded.[6][7]

2.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the molecular structure by analyzing the chemical environment of the nuclei (typically ¹H and ¹³C).

  • Instrumentation: An NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • Sample Preparation:

    • Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[8]

    • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition:

    • The NMR tube is placed in the spectrometer.

    • The magnetic field is shimmed to achieve homogeneity.

    • The spectra are acquired using appropriate pulse sequences.

    • The chemical shifts (δ), coupling constants (J), and integration values are analyzed to elucidate the structure.

X-ray Crystallography
  • Objective: To determine the precise three-dimensional arrangement of atoms in a single crystal.[9]

  • Crystal Growth: High-quality single crystals are grown, often by slow evaporation of a saturated solution of the aniline derivative in a suitable solvent.[9]

  • Data Collection:

    • A suitable crystal is mounted on a goniometer.

    • The crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[9]

    • The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[9]

    • The diffraction pattern is recorded as a series of reflections.

  • Structure Solution and Refinement:

    • The unit cell parameters and space group are determined from the diffraction pattern.[10]

    • The positions of the atoms are determined using direct methods or Patterson methods.

    • The structural model is refined to obtain the final atomic coordinates, bond lengths, and bond angles.[9]

Quantitative Data

The following tables summarize key quantitative data from quantum chemical studies of substituted anilines. These values are typically calculated at the B3LYP/6-311++G(d,p) level of theory unless otherwise noted.

Table 1: Calculated Electronic Properties of Substituted Anilines

Substituent (para)HOMO (eV)LUMO (eV)Energy Gap (eV)
-H-5.77-0.255.52
-CH₃-5.58-0.195.39
-OCH₃-5.42-0.155.27
-F-5.81-0.385.43
-Cl-5.92-0.515.41
-Br-5.96-0.555.41
-CN-6.45-1.125.33
-NO₂-6.78-1.535.25

Data compiled from representative studies.[11]

Table 2: Calculated Geometrical Parameters of Aniline

ParameterCalculated (HF/6-31G(d,p))Calculated (MP2/6-31G(d,p))Experimental
C-N Bond Length (Å)1.3891.4071.402
N-H Bond Length (Å)1.0011.0151.001
C-C Bond Lengths (Å)1.386 - 1.3921.397 - 1.4011.393 - 1.397
H-N-H Bond Angle (°)113.1112.3113.1
C-C-N Bond Angle (°)120.9120.7121.0

Data adapted from computational chemistry databases and literature.[12][13]

Table 3: Calculated Mulliken Charges on the Amino Group of Substituted Anilines

Substituent (para)Charge on NCharge on H (avg)
-H-0.8520.385
-CH₃-0.8590.387
-OCH₃-0.8630.389
-F-0.8450.383
-Cl-0.8410.382
-Br-0.8400.382
-CN-0.8230.378
-NO₂-0.8150.376

Note: Mulliken charges can be basis set dependent.[4][14][15] Values are illustrative and calculated at a consistent level of theory for comparison.

Applications in Drug Development

Quantum chemical studies of substituted anilines are particularly valuable in drug design and development.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structure of compounds with their biological activity. Quantum chemical descriptors, such as HOMO-LUMO energies, dipole moments, and atomic charges, are frequently used in the development of QSAR models for substituted anilines.[3][16][17]

QSAR Workflow data_collection Data Collection (Structures and Biological Activities) descriptor_calc Descriptor Calculation (Quantum Chemical, etc.) data_collection->descriptor_calc model_dev Model Development (e.g., MLR, ANN) descriptor_calc->model_dev model_val Model Validation (Internal and External) model_dev->model_val virtual_screening Virtual Screening of New Compounds model_val->virtual_screening synthesis_testing Synthesis and Biological Testing of Lead Compounds virtual_screening->synthesis_testing

A generalized workflow for QSAR-based drug design.
Signaling Pathway Modulation

Substituted anilines are common scaffolds in the design of kinase inhibitors, which are a major class of cancer therapeutics. These inhibitors can block the signaling pathways that drive cell proliferation and survival.

Kinase Inhibitor Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor adp ADP receptor->adp downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) receptor->downstream P aniline_inhibitor Substituted Aniline Kinase Inhibitor block X atp ATP atp->receptor proliferation Cell Proliferation and Survival downstream->proliferation apoptosis Apoptosis downstream->apoptosis Inhibition of block->receptor

Inhibition of a signaling pathway by a substituted aniline.

Conclusion

The integration of quantum chemical studies with experimental investigations provides a robust framework for understanding and utilizing substituted anilines. The computational methods outlined in this guide enable the prediction of molecular properties, which, when validated by experimental data, can accelerate the design of novel molecules with tailored functionalities for applications in drug discovery and materials science. This synergistic approach is essential for advancing our knowledge and harnessing the full potential of this versatile class of compounds.

References

A Comprehensive Technical Guide to the Synthetic Routes for Polysubstituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Polysubstituted anilines are fundamental building blocks in the synthesis of a vast array of functional molecules, including pharmaceuticals, agrochemicals, dyes, and advanced materials. Their versatile nature and the steric and electronic influence of substituents on the aniline core make the development of efficient and selective synthetic routes a continuous area of focus in organic chemistry. This in-depth technical guide provides a comprehensive review of the core synthetic strategies for preparing polysubstituted anilines, complete with comparative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting and implementing the most suitable methods for their specific needs.

Core Synthetic Strategies: An Overview

The synthesis of polysubstituted anilines can be broadly categorized into two main approaches: the functionalization of a pre-existing aromatic ring system (typically through nitration followed by reduction) and the construction of the C-N bond via metal-catalyzed cross-coupling reactions or direct C-H functionalization. Each strategy offers distinct advantages and is suited to different substrate scopes and functional group tolerances.

Reduction of Polysubstituted Nitroaromatics

The reduction of nitroarenes to their corresponding anilines is a classical and widely employed method, primarily due to the ready availability of a diverse range of substituted nitroaromatics via electrophilic aromatic nitration.[1]

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. It typically involves the use of hydrogen gas in the presence of a metal catalyst.

Typical Catalysts:

  • Palladium on carbon (Pd/C)

  • Platinum(IV) oxide (PtO₂)

  • Raney Nickel (Raney Ni)

Advantages: High yields, clean reaction with water as the only byproduct. Disadvantages: Requires specialized high-pressure equipment, potential for the reduction of other sensitive functional groups (e.g., alkenes, alkynes), and the catalyst can be pyrophoric.

Metal/Acid Systems (Béchamp Reduction)

The use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl) is a robust and high-yielding method for nitro group reduction.

Advantages: Strong reducing conditions, tolerant of a wide range of functional groups. Disadvantages: Stoichiometric amounts of metal are required, and the workup can be cumbersome due to the formation of metal salts.

Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry has been revolutionized by the development of metal-catalyzed cross-coupling reactions, which allow for the direct formation of C-N bonds with high efficiency and selectivity.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides (or triflates) and amines.[2][3] This method is particularly valuable for the synthesis of sterically hindered and electronically diverse anilines.[4][5]

Key Components:

  • Palladium source: Pd₂(dba)₃, Pd(OAc)₂

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos, BINAP, dppf) are crucial for catalytic activity.[4]

  • Base: A strong, non-nucleophilic base is required (e.g., NaOt-Bu, K₂CO₃).

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that couples aryl halides with amines.[6] While it is a historically significant reaction, it often requires harsher reaction conditions (high temperatures) compared to the Buchwald-Hartwig amination.[6] However, recent developments have led to milder and more efficient ligand-accelerated protocols.

Direct C-H Functionalization

The direct functionalization of C-H bonds represents a highly atom-economical and efficient strategy for the synthesis of polysubstituted anilines. This approach avoids the need for pre-functionalized starting materials. Palladium-catalyzed ortho-arylation of anilines, for example, allows for the selective introduction of aryl groups at the position ortho to the amino group.[7][8][9]

Quantitative Data Comparison

The following tables summarize typical reaction conditions and yields for the synthesis of various polysubstituted anilines, providing a basis for comparison between the different synthetic routes.

Table 1: Synthesis of 2,4,6-Trimethylaniline

MethodStarting MaterialReagents/CatalystConditionsYield (%)Reference(s)
Nitration and ReductionMesitylene1. HNO₃, H₂SO₄2. Fe, HCl1. <10°C, 4h2. 100-105°C, 8h>95[10][11]
C-H AminationMesitylenet-Bu(MsO)OCbm, Rh₂(esp)₂TFE, 0-20°C, 25h70[10]

Table 2: Synthesis of Substituted Diphenylamines

| Method | Aryl Halide | Amine | Catalyst/Ligand/Base | Conditions | Yield (%) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | Buchwald-Hartwig | 2-Chlorotoluene | Aniline | Pd₂(dba)₃ / XPhos / NaOt-Bu | Toluene, 100°C, 12-24h | ~90 |[5] | | Ullmann Condensation | 2-Chloronitrobenzene | 2,4-Difluoroaniline | CuI / Ligand / Base | High Temperature | Moderate |[6] | | Buchwald-Hartwig | 2,5-Dimethylphenyl bromide | Aniline | Pd(OAc)₂ / SPhos / K₂CO₃ | Toluene, 110°C, 18h | High | |

Experimental Protocols

Protocol 1: Selective Catalytic Hydrogenation of m-Dinitrobenzene to m-Nitroaniline

This protocol describes the selective reduction of one nitro group in m-dinitrobenzene using a ruthenium-tin oxide catalyst.

Materials:

  • m-Dinitrobenzene (m-DNB)

  • Ru-SnOₓ/Al₂O₃ catalyst

  • Ethanol

  • Hydrogen gas

  • 100-mL autoclave with magnetic stirring

Procedure:

  • Charge the autoclave with 2 mmol of m-Dinitrobenzene, 20 mg of Ru-SnOₓ/Al₂O₃ catalyst, and 20 mL of ethanol.

  • Seal the reactor and purge three times with nitrogen gas to remove air.

  • Heat the reactor to 100°C.

  • Introduce hydrogen gas to a pressure of 4 MPa.

  • Stir the reaction mixture at 1200 rpm for 2 hours.

  • After the reaction, cool the reactor, vent the hydrogen, and centrifuge the mixture to separate the catalyst.

  • The product can be isolated by evaporation of the solvent.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of N-(2,5-Dimethylphenyl)aniline

This protocol details the synthesis of a disubstituted diphenylamine from an aryl bromide and aniline.

Materials:

  • 2-Bromo-1,4-dimethylbenzene

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous toluene

  • Schlenk tube

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add 2-bromo-1,4-dimethylbenzene (1.0 mmol), aniline (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₂CO₃ (1.4 mmol).

  • Evacuate and backfill the Schlenk tube with argon or nitrogen (repeat three times).

  • Add 5 mL of anhydrous toluene via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 110°C.

  • Stir the reaction mixture vigorously for 18-36 hours, monitoring progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 3: Synthesis of 2,4,6-Tri-tert-butylaniline via Nitration and Reduction of a Protected Intermediate

This multi-step protocol is suitable for the synthesis of a sterically hindered aniline where direct nitration is not feasible.

Step 1: Acetylation of 2,4,6-Tri-tert-butylaniline

  • Dissolve 2,4,6-tri-tert-butylaniline (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add pyridine (1.2 eq) to the stirred solution.

  • Slowly add acetic anhydride (1.1 eq) at room temperature and stir for 2-4 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield N-(2,4,6-tri-tert-butylphenyl)acetamide.

Step 2: Nitration of N-(2,4,6-tri-tert-butylphenyl)acetamide

  • Dissolve the acetamide from Step 1 (1.0 eq) in a mixture of glacial acetic acid and acetic anhydride.

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add fuming nitric acid (1.1 eq) dropwise, keeping the temperature below 10°C.

  • Stir at 0-5°C for 1-2 hours.

  • Pour the reaction mixture over crushed ice to precipitate the product.

  • Collect the solid by vacuum filtration and wash with water to obtain N-(2,4,6-tri-tert-butyl-3-nitrophenyl)acetamide.

Step 3: Hydrolysis to 2,4,6-Tri-tert-butyl-3-nitroaniline

  • Suspend the nitro-acetamide from Step 2 (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • The product, 2,4,6-tri-tert-butyl-3-nitroaniline, will precipitate and can be collected by vacuum filtration.

  • Recrystallize the crude product from a suitable solvent.

Visualizations of Key Processes

Logical Relationships of Synthetic Strategies

Synthetic_Strategies Classical Methods Classical Methods Reduction of Nitroarenes Reduction of Nitroarenes Classical Methods->Reduction of Nitroarenes Modern Methods Modern Methods Metal-Catalyzed Cross-Coupling Metal-Catalyzed Cross-Coupling Modern Methods->Metal-Catalyzed Cross-Coupling Direct C-H Functionalization Direct C-H Functionalization Modern Methods->Direct C-H Functionalization Buchwald-Hartwig Amination Buchwald-Hartwig Amination Metal-Catalyzed Cross-Coupling->Buchwald-Hartwig Amination Ullmann Condensation Ullmann Condensation Metal-Catalyzed Cross-Coupling->Ullmann Condensation Ortho/Meta/Para-Selective Arylation Ortho/Meta/Para-Selective Arylation Direct C-H Functionalization->Ortho/Meta/Para-Selective Arylation Metal/Acid Reduction Metal/Acid Reduction Polysubstituted Anilines Polysubstituted Anilines Polysubstituted Anilines->Modern Methods Reduction of Nitroarenes->Metal/Acid Reduction Catalytic Hydrogenation Catalytic Hydrogenation Reduction of Nitroarenes->Catalytic Hydrogenation

Caption: Overview of synthetic strategies for polysubstituted anilines.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)(X)L Ar-Pd(II)(X)L Oxidative Addition->Ar-Pd(II)(X)L Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)(X)L->Amine Coordination & Deprotonation R'NH₂ Base Ar-Pd(II)(NHR')L Ar-Pd(II)(NR')L Amine Coordination & Deprotonation->Ar-Pd(II)(NHR')L Reductive Elimination Reductive Elimination Ar-Pd(II)(NHR')L->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NHR'

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

General Workflow for Multi-Step Synthesis of a Polysubstituted Aniline

Multi_Step_Workflow Start Starting Material (e.g., Substituted Benzene) Step1 Step 1: Functional Group Introduction (e.g., Nitration) Start->Step1 Intermediate1 Intermediate 1 (e.g., Nitro-derivative) Step1->Intermediate1 Step2 Step 2: Functional Group Transformation (e.g., Reduction) Intermediate1->Step2 Intermediate2 Intermediate 2 (e.g., Amino-derivative) Step2->Intermediate2 Step3 Step 3: Further Functionalization (e.g., Cross-Coupling) Intermediate2->Step3 Product Final Polysubstituted Aniline Step3->Product Purification Purification (Chromatography, Recrystallization) Product->Purification

References

Methodological & Application

Experimental protocol for the synthesis of 4-Methoxy-2,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 4-Methoxy-2,5-dimethylaniline, a valuable intermediate in the development of various pharmaceutical compounds. The described methodology follows a three-step reaction sequence commencing with the methylation of 2,5-dimethylphenol, followed by nitration of the resulting anisole derivative, and culminating in the reduction of the nitro intermediate to the target aniline.

Executive Summary

The synthesis of this compound is achieved through a robust three-step process:

  • Williamson Ether Synthesis: 2,5-Dimethylphenol is methylated using dimethyl sulfate to yield 2,5-dimethylanisole.

  • Electrophilic Nitration: The resulting 2,5-dimethylanisole is nitrated using a mixture of nitric and sulfuric acids to produce 4-methoxy-2,5-dimethylnitrobenzene.

  • Reduction of Nitro Group: The nitro-intermediate is subsequently reduced to the desired this compound via catalytic hydrogenation.

This protocol provides detailed procedures for each step, including reagent quantities, reaction conditions, and purification methods. All quantitative data is summarized for clarity, and a workflow diagram is presented to illustrate the synthetic pathway.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
2,5-DimethylphenolC₈H₁₀O122.16Colorless to pale yellow solid75212
2,5-DimethylanisoleC₉H₁₂O136.19Colorless liquid-190
4-Methoxy-2,5-dimethylnitrobenzeneC₉H₁₁NO₃181.19Yellow solid--
This compoundC₉H₁₃NO151.21---

Table 2: Summary of Reaction Parameters and Yields

StepReactionKey ReagentsSolventReaction TimeTemperature (°C)Typical Yield (%)
1MethylationDimethyl sulfate, Sodium hydroxideWater2 hours100 (reflux)90-95
2NitrationNitric acid, Sulfuric acid-1 hour5-1070-80
3ReductionH₂, 10% Pd/CEthanol4-16 hoursRoom Temperature90-98

Experimental Protocols

Step 1: Synthesis of 2,5-Dimethylanisole

This procedure is based on the Williamson ether synthesis.

Materials:

  • 2,5-Dimethylphenol

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dimethylphenol (1.0 eq) in a 10% aqueous solution of sodium hydroxide (1.1 eq).

  • Heat the mixture to reflux.

  • Add dimethyl sulfate (1.1 eq) dropwise to the refluxing solution over 30 minutes.

  • Continue to reflux for an additional 1.5 hours.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,5-dimethylanisole.

  • Purify the crude product by vacuum distillation to yield a colorless liquid.

Step 2: Synthesis of 4-Methoxy-2,5-dimethylnitrobenzene

This procedure employs a standard electrophilic aromatic nitration.

Materials:

  • 2,5-Dimethylanisole

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Concentrated nitric acid (HNO₃, 70%)

  • Ice

  • Dichloromethane

Procedure:

  • In a three-necked round-bottom flask fitted with a mechanical stirrer, a dropping funnel, and a thermometer, add 2,5-dimethylanisole (1.0 eq).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid (2.0 eq) while maintaining the temperature below 10 °C.

  • In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) with cooling.

  • Add the nitrating mixture dropwise to the stirred solution of 2,5-dimethylanisole, ensuring the temperature remains between 5-10 °C.

  • After the addition is complete, stir the mixture at 5-10 °C for an additional hour.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the resulting mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with a saturated sodium bicarbonate solution until neutral.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-methoxy-2,5-dimethylnitrobenzene as a yellow solid.

  • The crude product can be purified by recrystallization from ethanol.

Step 3: Synthesis of this compound

This step involves the catalytic hydrogenation of the nitro group.

Materials:

  • 4-Methoxy-2,5-dimethylnitrobenzene

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a hydrogenation vessel, dissolve 4-methoxy-2,5-dimethylnitrobenzene (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C catalyst (typically 2-5 mol% of palladium).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 15-50 psi).

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-16 hours.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • If necessary, the product can be further purified by column chromatography on silica gel.

Mandatory Visualization

SynthesisWorkflow cluster_0 Step 1: Methylation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction Start 2,5-Dimethylphenol Product1 2,5-Dimethylanisole Start->Product1 Williamson Ether Synthesis Reagent1 Dimethyl Sulfate, NaOH Product2 4-Methoxy-2,5-dimethylnitrobenzene Product1->Product2 Electrophilic Aromatic Substitution Reagent2 HNO₃, H₂SO₄ FinalProduct This compound Product2->FinalProduct Catalytic Hydrogenation Reagent3 H₂, Pd/C

Caption: Synthetic pathway for this compound.

Application Notes: Synthesis of Azo Dyes Using 4-Methoxy-2,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-) connecting aromatic rings. The specific properties of an azo dye, such as its color, intensity, and fastness, are determined by the chemical nature of these aromatic structures. 4-Methoxy-2,5-dimethylaniline is a valuable primary aromatic amine intermediate used in the synthesis of specialized azo dyes. The methoxy (-OCH₃) group, an electron-donating group, and the two methyl (-CH₃) groups influence the electronic properties of the aromatic ring, which in turn affects the color and stability of the resulting dye. Dyes synthesized from this intermediate can produce a range of colors, often in the yellow to red spectrum, and are investigated for applications in textiles, printing, and advanced materials.

Principle of Synthesis

The synthesis of azo dyes from this compound is a well-established, two-step process involving diazotization followed by an azo coupling reaction.[1]

  • Diazotization: The primary amino group (-NH₂) of this compound is converted into a diazonium salt (-N₂⁺Cl⁻). This reaction is performed by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[2] This step must be carried out at low temperatures (typically 0–5 °C) to prevent the highly unstable diazonium salt from decomposing.[3]

  • Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with an electron-rich aromatic compound, known as the coupling component.[4] Common coupling components include phenols, naphthols, or other aromatic amines. The coupling component undergoes an electrophilic aromatic substitution reaction with the diazonium salt to form the stable, colored azo compound.[5] The specific coupling partner chosen is critical for determining the final color of the dye.

The overall workflow for this synthesis is a foundational technique in color chemistry.

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Amine This compound Reagents_D NaNO₂ + HCl (0-5°C) Amine->Reagents_D Diazonium Diazonium Salt Intermediate Reagents_D->Diazonium Azo_Dye Final Azo Dye Diazonium->Azo_Dye Coupling Reaction Coupling_Component Coupling Component (e.g., 2-Naphthol) Coupling_Component->Azo_Dye

Fig. 1: General two-step synthesis of azo dyes.

Experimental Protocols

This section provides a detailed methodology for the synthesis of an exemplary azo dye, (E)-1-((4-methoxy-2,5-dimethylphenyl)diazenyl)naphthalen-2-ol, using this compound and 2-naphthol.

Materials and Reagents

  • This compound

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • 2-Naphthol (β-Naphthol)

  • Sodium Hydroxide (NaOH)

  • Urea

  • Ethanol

  • Distilled Water

  • Ice

Protocol 1: Diazotization of this compound
  • In a 250 mL beaker, dissolve 1.51 g (0.01 mol) of this compound in a mixture of 3 mL of concentrated HCl and 20 mL of distilled water. Stir until a clear solution is obtained.

  • Cool the solution to 0–5 °C in an ice bath with constant stirring.

  • Separately, prepare a solution of 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold amine solution over 15-20 minutes, ensuring the temperature does not rise above 5 °C.

  • Stir the mixture for an additional 30 minutes in the ice bath to ensure complete formation of the diazonium salt. A small amount of urea can be added to destroy any excess nitrous acid.

  • The resulting diazonium salt solution should be kept cold and used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with 2-Naphthol
  • In a separate 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% sodium hydroxide solution.

  • Cool this alkaline solution to 0–5 °C in an ice bath.

  • While stirring vigorously, slowly add the previously prepared cold diazonium salt solution to the cold 2-naphthol solution.

  • A brightly colored precipitate (typically red or orange) should form immediately.

  • Continue stirring the reaction mixture in the ice bath for another 30-45 minutes to ensure the completion of the coupling reaction.

  • Isolate the crude azo dye precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid product with several portions of cold distilled water until the filtrate is neutral.

  • Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol-water mixture, to obtain the purified azo dye.

  • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

G start Start dissolve_amine Dissolve this compound in HCl and water start->dissolve_amine cool_amine Cool amine solution to 0-5°C dissolve_amine->cool_amine add_nitrite Add NaNO₂ solution dropwise to amine solution (keep at 0-5°C) cool_amine->add_nitrite prep_nitrite Prepare NaNO₂ solution prep_nitrite->add_nitrite stir_diazo Stir for 30 min to form Diazonium Salt add_nitrite->stir_diazo combine Slowly add Diazonium Salt solution to Naphthol solution stir_diazo->combine dissolve_naphthol Dissolve 2-Naphthol in NaOH solution cool_naphthol Cool naphthol solution to 0-5°C dissolve_naphthol->cool_naphthol cool_naphthol->combine stir_final Stir for 30-45 min combine->stir_final filter Filter crude dye precipitate stir_final->filter wash Wash with cold water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry purified product recrystallize->dry end End dry->end

References

Column chromatography protocol for purifying 4-Methoxy-2,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Purification of 4-Methoxy-2,5-dimethylaniline via Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. The methodology is designed to address the challenges associated with the purification of basic aniline compounds, ensuring high purity and recovery.

Introduction

This compound is an aromatic amine with potential applications in the synthesis of pharmaceuticals and other specialty chemicals. As with many synthetic compounds, purification is a critical step to remove unreacted starting materials, byproducts, and other impurities. Column chromatography is a widely used and effective technique for this purpose. However, the basic nature of the aniline functional group can lead to poor separation and recovery on standard silica gel due to strong interactions with acidic silanol groups.[1] This protocol incorporates the use of a mobile phase modifier to mitigate these issues and achieve efficient purification.

Health and Safety

While a specific Safety Data Sheet (SDS) for this compound was not found, data for structurally related anilines such as 4-methoxyaniline and 2,5-dimethylaniline indicate that this compound should be handled with care.[2][3] It is presumed to be harmful if swallowed, in contact with skin, or if inhaled.[2][3][4]

Personal Protective Equipment (PPE):

  • Wear appropriate chemical-resistant gloves (e.g., nitrile).[5]

  • Use safety goggles with side shields.[6]

  • Wear a lab coat.

  • Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[3][5]

Handling and Storage:

  • Avoid dust formation.[5]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

  • Keep away from strong oxidizing agents.[6]

Data Presentation: Summary of Chromatographic Conditions

The following table summarizes the key parameters for the column chromatography purification of this compound.

ParameterSpecification
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) Hexane:Ethyl Acetate with 1% Triethylamine (v/v/v)
Gradient Isocratic or Step-Gradient (e.g., 95:5 to 90:10)
Column Dimensions Dependent on sample size (e.g., 2-5 cm diameter)
Sample Loading Dry or Wet Loading
Detection Method Thin-Layer Chromatography (TLC) with UV light
Expected Rf Value Approximately 0.2-0.4 in the chosen eluent

Experimental Protocol

This protocol outlines the step-by-step procedure for the purification of crude this compound.

Materials and Equipment
  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (reagent grade)

  • Glass chromatography column with stopcock

  • Separatory funnel or flask for eluent

  • Collection tubes or flasks

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Method Development (TLC Analysis)
  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spot the dissolved crude mixture onto a TLC plate.

  • Develop the TLC plate in various solvent systems. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1).[1]

  • To improve the spot shape and reduce streaking, add 1% triethylamine to the solvent system.[1]

  • The ideal solvent system will provide good separation of the desired compound from impurities, with an Rf value for the product of approximately 0.2-0.4.[1]

Column Packing (Slurry Method)
  • Secure the chromatography column in a vertical position.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 1% Triethylamine).[1]

  • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.[1]

  • Open the stopcock to allow some of the solvent to drain, which helps in settling the silica bed.

  • Ensure the top of the silica bed is flat and does not run dry. A thin layer of sand can be carefully added on top of the silica bed to prevent disturbance during solvent addition.[1]

Sample Loading
  • Dry Loading (Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder.

    • Carefully add the silica-adsorbed sample to the top of the packed column.

  • Wet Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Carefully apply the sample solution to the top of the silica bed using a pipette.[1]

    • Open the stopcock and allow the sample to absorb onto the silica until the solvent level is just at the top of the silica bed.[1]

Elution and Fraction Collection
  • Carefully add the mobile phase to the column, ensuring not to disturb the top of the silica bed.

  • Begin elution by opening the stopcock to achieve a steady flow rate (e.g., 1-2 drops per second).

  • Collect the eluent in fractions (e.g., 10-20 mL per fraction).

  • If a step-gradient is required to elute the product, the polarity of the mobile phase can be gradually increased by increasing the proportion of ethyl acetate.

Fraction Analysis
  • Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Spot each fraction on a TLC plate alongside a spot of the crude starting material.

  • Develop the TLC plate in the same solvent system used for the column elution.

  • Visualize the spots under a UV lamp.

  • Combine the fractions that contain the pure this compound.

Product Isolation
  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, GC-MS, or HPLC).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the column chromatography purification process.

ColumnChromatographyWorkflow Workflow for Purification of this compound prep Preparation tlc TLC Method Development prep->tlc packing Column Packing (Slurry Method) prep->packing tlc->packing Determines Mobile Phase loading Sample Loading (Dry or Wet) packing->loading elution Elution & Fraction Collection loading->elution analysis Fraction Analysis (TLC) elution->analysis isolation Product Isolation (Solvent Evaporation) analysis->isolation Combine Pure Fractions pure_product Purified Product isolation->pure_product

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Recrystallization of Substituted Aniline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted anilines are a critical class of organic compounds that serve as fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and dyes. The purity of these aniline derivatives is paramount, as impurities can lead to undesirable side reactions, reduced product yield, and potential toxicity in final products. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, including substituted anilines. This method relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.

This document provides detailed application notes and experimental protocols for the successful recrystallization of substituted aniline compounds. It covers the principles of recrystallization, systematic solvent selection, step-by-step procedures, and troubleshooting common challenges encountered during the purification process.

Principles of Recrystallization

Recrystallization is a purification technique based on the principle that the solubility of most solid compounds increases with temperature.[1] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline solid. The impurities, being present in smaller quantities, remain dissolved in the solvent. The purified crystals are then isolated by filtration. A successful recrystallization balances the recovery of the purified product with the effective removal of impurities.[2]

Challenges in the Purification of Substituted Anilines

A primary challenge in handling substituted anilines is their susceptibility to aerial oxidation. The amino group can be easily oxidized, leading to the formation of colored impurities, often appearing as yellow, brown, or even black discoloration. This oxidation is often accelerated by exposure to light and air. Therefore, proper storage and handling are crucial to minimize degradation.

Solvent Selection for Recrystallization

The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should exhibit the following characteristics:

  • High solubility for the target compound at elevated temperatures.

  • Low solubility for the target compound at low temperatures.

  • High solubility for impurities at all temperatures, or very low solubility so they can be filtered off from the hot solution.

  • Be chemically inert, not reacting with the compound to be purified.

  • Be sufficiently volatile to be easily removed from the purified crystals.

Protocol for Solvent Screening

A systematic approach to solvent selection is recommended:

  • Initial Assessment: Based on the principle of "like dissolves like," consider the polarity of the substituted aniline. The presence of the amino group imparts some polarity, while the nature and number of substituents will influence the overall polarity.

  • Small-Scale Testing:

    • Place a small amount (e.g., 20-30 mg) of the crude substituted aniline into several test tubes.

    • To each test tube, add a small volume (e.g., 0.5 mL) of a different potential solvent.

    • Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

    • Gently heat the test tubes that showed poor solubility at room temperature. An ideal solvent will completely dissolve the compound at or near its boiling point.

    • Allow the hot solutions to cool slowly to room temperature, and then in an ice bath. The formation of a significant amount of crystals indicates a promising solvent.

Single and Mixed Solvent Systems

For many substituted anilines, a single solvent may not provide the optimal solubility characteristics. In such cases, a mixed solvent system, or solvent pair, can be employed. This typically consists of a "good" solvent in which the compound is highly soluble and a "bad" or "anti-solvent" in which the compound is poorly soluble. The two solvents must be miscible.

Common solvent pairs for substituted anilines include:

  • Ethanol/water

  • Methanol/water

  • Acetone/water

  • Toluene/hexane

The general procedure for mixed solvent recrystallization involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the dropwise addition of the hot "bad" solvent until the solution becomes faintly cloudy. A few more drops of the hot "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Quantitative Data on Solubility

Precise quantitative solubility data for a wide range of substituted anilines in various organic solvents is not always readily available in the literature. However, the following tables summarize available quantitative and qualitative data to guide solvent selection.

Table 1: Quantitative Solubility of Selected Substituted Anilines in Water

CompoundTemperature (°C)Solubility ( g/100 mL)Citation(s)
Aniline203.4[3]
Aniline253.6
Acetanilide100.5[4][5]
Acetanilide995.0[4][5]
2-Nitroaniline200.12[2]
2-Nitroaniline250.04[5]
4-Chloroaniline200.3[6]
p-Toluidine HCl200.1[4]
p-Aminobenzoic Acid140.21[7]
p-Aminobenzoic Acid1005.9[7]

*Data for p-Aminobenzoic Acid is provided as a guide for structurally similar compounds.

Table 2: Qualitative Solubility of Substituted Anilines in Organic Solvents

CompoundEthanolMethanolAcetoneDiethyl EtherChloroformTolueneHexaneCitation(s)
AnilineSolubleSolubleSolubleSolubleSoluble--[8]
p-ToluidineSolubleSolubleSolubleSoluble---[9][10][11]
4-BromoanilineSoluble--SolubleSparingly Soluble--[12][13][14]
2-NitroanilineSolubleSolubleVery SolubleVery SolubleVery Soluble--[2][5][15]
4-ChloroanilineSolubleSolubleSolubleSoluble---[16][17]

Experimental Protocols

General Recrystallization Workflow

The following diagram illustrates the general workflow for the recrystallization of a substituted aniline compound.

Recrystallization_Workflow start Crude Substituted Aniline dissolution Dissolution (Minimum amount of hot solvent) start->dissolution decolorization Decolorization (Optional) (Add activated charcoal, boil briefly) dissolution->decolorization If solution is colored hot_filtration Hot Gravity Filtration (Remove insoluble impurities/charcoal) dissolution->hot_filtration If insoluble impurities are present decolorization->hot_filtration crystallization Crystallization (Slow cooling to room temp, then ice bath) hot_filtration->crystallization isolation Isolation (Vacuum filtration) crystallization->isolation washing Washing (Rinse with ice-cold solvent) isolation->washing drying Drying (Air dry or in a desiccator) washing->drying end Pure Crystalline Product drying->end

Caption: General workflow for the recrystallization of substituted anilines.

Detailed Protocol for Recrystallization of a Halogenated Aniline (e.g., 4-Chloroaniline)

This protocol provides a general method for the recrystallization of 4-chloroaniline using an ethanol/water mixed solvent system.

Materials:

  • Crude 4-chloroaniline

  • Ethanol

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude 4-chloroaniline in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and swirling.[11]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently reheat to boiling for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.

  • Crystallization: Reheat the clear filtrate to boiling. Add hot water dropwise until the solution becomes slightly cloudy, indicating saturation.[11] Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering soluble impurities.[11]

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass and air dry or place them in a desiccator.

Visualization of Logical Relationships

Solvent Selection Decision Pathway

The following diagram outlines the logical decision-making process for selecting an appropriate recrystallization solvent.

Solvent_Selection start Start: Crude Compound test_solvents Test solubility in various solvents start->test_solvents soluble_cold Soluble in cold solvent? test_solvents->soluble_cold insoluble_hot Insoluble in hot solvent? soluble_cold->insoluble_hot No try_another Try another solvent soluble_cold->try_another Yes good_single Good Single Solvent insoluble_hot->good_single No insoluble_hot->try_another Yes try_another->test_solvents mixed_system Consider Mixed Solvent System try_another->mixed_system soluble_good Find 'good' solvent (soluble when hot) mixed_system->soluble_good soluble_bad Find 'bad' solvent (insoluble when hot) soluble_good->soluble_bad miscible Are they miscible? soluble_bad->miscible miscible->mixed_system No, find new pair good_mixed Good Mixed Solvent System miscible->good_mixed Yes

Caption: Decision pathway for selecting a recrystallization solvent.

Troubleshooting Guide

Table 3: Common Problems and Solutions in Recrystallization of Substituted Anilines

ProblemPossible Cause(s)Suggested Solution(s)
Oiling Out (product separates as a liquid)- The boiling point of the solvent is higher than the melting point of the compound.- The solution is too concentrated.- Cooling is too rapid.- Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.- Try a different solvent with a lower boiling point.
No Crystal Formation - The solution is not saturated (too much solvent was used).- The solution is supersaturated.- Evaporate some of the solvent to increase the concentration and allow to cool again.- Scratch the inside of the flask with a glass rod at the liquid-air interface to provide nucleation sites.- Add a seed crystal of the pure compound.
Low Crystal Yield - Too much solvent was used.- Premature crystallization occurred during hot filtration.- The solution was not cooled sufficiently.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is pre-heated.- Ensure the solution is thoroughly cooled in an ice bath.
Colored Crystals - Presence of colored impurities, often from oxidation.- Add a small amount of activated charcoal to the hot solution before filtration.- Perform a second recrystallization.
Crystals are very small or needle-like - The solution cooled too quickly.- Allow the solution to cool more slowly and undisturbed to encourage the growth of larger crystals.

References

Scale-Up Synthesis of 4-Methoxy-2,5-dimethylaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 4-Methoxy-2,5-dimethylaniline, an important intermediate in the pharmaceutical and chemical industries. The following sections outline the synthetic pathway, experimental procedures, quantitative data, and safety considerations for producing this compound on a larger scale.

Introduction

This compound is a key building block in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). The efficient and scalable production of this aniline derivative is crucial for drug development and commercial manufacturing. The most common and industrially viable route for its synthesis involves a two-step process: the nitration of 2,5-dimethylanisole followed by the reduction of the resulting nitroaromatic intermediate. This document will focus on providing practical guidance for these two key transformations.

Synthetic Pathway

The overall synthesis of this compound proceeds as follows:

Synthesis_Pathway Start 2,5-Dimethylanisole Intermediate 4-Nitro-2,5-dimethylanisole Start->Intermediate Nitration (HNO3, H2SO4) Product This compound Intermediate->Product Reduction (e.g., Catalytic Hydrogenation or Bechamp Reduction)

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Nitration of 2,5-Dimethylanisole to 4-Nitro-2,5-dimethylanisole

This procedure describes the electrophilic nitration of 2,5-dimethylanisole using a mixture of nitric acid and sulfuric acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles
2,5-Dimethylanisole136.1910.073.4
Sulfuric Acid (98%)98.0830.0305.9
Nitric Acid (65%)63.017.577.8
Dichloromethane84.93As needed-
Sodium Bicarbonate Solution (5%)-As needed-
Water18.02As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • Preparation of the Nitrating Mixture: In a suitable reactor equipped with efficient cooling and stirring, carefully add 30.0 kg of concentrated sulfuric acid. Cool the acid to 0-5 °C. Slowly add 7.5 kg of concentrated nitric acid to the sulfuric acid while maintaining the temperature below 10 °C.

  • Reaction Setup: In a separate reactor, dissolve 10.0 kg of 2,5-dimethylanisole in a minimal amount of dichloromethane. Cool this solution to 0-5 °C.

  • Nitration Reaction: Slowly add the pre-cooled nitrating mixture to the solution of 2,5-dimethylanisole over a period of 2-3 hours. The reaction temperature must be maintained between 0-5 °C throughout the addition to control the exothermic reaction and minimize the formation of byproducts.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. Separate the organic layer.

  • Neutralization: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution until the aqueous layer is neutral, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain crude 4-nitro-2,5-dimethylanisole.

Quantitative Data:

ParameterValue
Typical Yield85-92%
Purity (by HPLC)>95%
Physical FormYellow solid
Step 2: Reduction of 4-Nitro-2,5-dimethylanisole to this compound

Two common methods for the reduction of the nitro group on a large scale are catalytic hydrogenation and the Bechamp reduction (iron in acidic medium).

This method utilizes a palladium on carbon (Pd/C) catalyst and hydrogen gas.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles
4-Nitro-2,5-dimethylanisole181.1810.055.2
Palladium on Carbon (5% Pd/C)-0.5-
Methanol32.04100 L-
Hydrogen Gas2.02As needed-

Procedure:

  • Reaction Setup: In a high-pressure hydrogenation reactor, charge 10.0 kg of 4-nitro-2,5-dimethylanisole and 100 L of methanol.

  • Catalyst Addition: Carefully add 0.5 kg of 5% Pd/C catalyst to the reactor under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas to the desired pressure (typically 5-10 bar).

  • Reaction Conditions: Heat the reaction mixture to 40-50 °C with vigorous stirring. Maintain the hydrogen pressure throughout the reaction.

  • Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake and by HPLC analysis.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with methanol.

  • Product Isolation: Combine the filtrate and washings, and remove the methanol under reduced pressure to yield crude this compound.

This classic method uses iron powder in the presence of an acid, such as hydrochloric acid.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles
4-Nitro-2,5-dimethylanisole181.1810.055.2
Iron Powder55.8412.0214.9
Hydrochloric Acid (37%)36.461.010.1
Ethanol46.07100 L-
Water18.0250 L-
Sodium Hydroxide Solution (20%)-As needed-
Toluene92.14As needed-

Procedure:

  • Reaction Setup: In a large reactor equipped with a mechanical stirrer and a reflux condenser, charge 10.0 kg of 4-nitro-2,5-dimethylanisole, 100 L of ethanol, and 50 L of water.

  • Addition of Iron and Acid: Heat the mixture to reflux. Slowly and cautiously add 12.0 kg of iron powder and 1.0 kg of concentrated hydrochloric acid in portions to control the exothermic reaction.[1]

  • Reaction Monitoring: Maintain the reaction at reflux with vigorous stirring. Monitor the progress by TLC or HPLC until the starting material is no longer detectable.

  • Work-up: Once the reaction is complete, cool the mixture and make it basic (pH 8-9) by the addition of a 20% sodium hydroxide solution.

  • Filtration: Filter the hot reaction mixture to remove the iron oxides. Wash the filter cake with hot ethanol or toluene.

  • Extraction: Combine the filtrate and washings. If toluene was used, separate the organic layer. If ethanol was the primary solvent, most of it can be removed by distillation, and the residue can be extracted with toluene.

  • Product Isolation: Wash the toluene extract with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure to give the crude product.

Quantitative Data for Reduction Methods:

ParameterCatalytic HydrogenationBechamp Reduction
Typical Yield>95%85-95%
Purity (by HPLC)>98%>95%
ByproductsMinimalIron oxides, trace impurities
Purification by Crystallization

The crude this compound can be purified by crystallization to obtain a high-purity product.

Procedure:

  • Dissolution: Dissolve the crude product in a suitable hot solvent, such as a mixture of ethanol and water or heptane.

  • Decolorization: If necessary, treat the hot solution with activated carbon to remove colored impurities, and then filter hot.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Experimental Workflow

Experimental_Workflow cluster_nitration Step 1: Nitration cluster_reduction Step 2: Reduction cluster_purification Step 3: Purification Nitration_Start Charge 2,5-Dimethylanisole and Solvent Nitration_Reaction Perform Nitration at 0-5 °C Nitration_Start->Nitration_Reaction Prepare_Nitrating_Mix Prepare Nitrating Mixture (HNO3/H2SO4) Prepare_Nitrating_Mix->Nitration_Reaction Nitration_Workup Quench on Ice and Separate Layers Nitration_Reaction->Nitration_Workup Nitration_Neutralize Wash with NaHCO3 and Brine Nitration_Workup->Nitration_Neutralize Nitration_Dry Dry and Evaporate Solvent Nitration_Neutralize->Nitration_Dry Nitration_Product Crude 4-Nitro-2,5-dimethylanisole Nitration_Dry->Nitration_Product Reduction_Start Charge Crude Nitro Compound and Solvent Nitration_Product->Reduction_Start Reduction_Method Catalytic Hydrogenation or Bechamp Reduction Reduction_Start->Reduction_Method Reduction_Workup Filter Catalyst/Iron Oxides Reduction_Method->Reduction_Workup Reduction_Isolation Solvent Removal Reduction_Workup->Reduction_Isolation Reduction_Product Crude this compound Reduction_Isolation->Reduction_Product Purification_Start Dissolve Crude Product in Hot Solvent Reduction_Product->Purification_Start Crystallization Cool to Crystallize Purification_Start->Crystallization Filtration Filter and Wash Crystals Crystallization->Filtration Drying Dry Under Vacuum Filtration->Drying Final_Product Pure this compound Drying->Final_Product

Caption: General experimental workflow for the synthesis and purification.

Safety Considerations

  • Nitration: The nitration reaction is highly exothermic and requires strict temperature control to prevent runaway reactions. The use of concentrated acids necessitates appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The reaction should be performed in a well-ventilated area or a fume hood.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation should be carried out in a properly designed and maintained high-pressure reactor. Ensure the system is free of leaks and purged with an inert gas before and after the reaction. Palladium on carbon is pyrophoric when dry and should be handled with care, preferably wet.

  • Bechamp Reduction: The reaction can be vigorous and exothermic. The addition of iron and acid should be done cautiously and in portions. Hydrogen gas is also evolved during this reaction, so adequate ventilation is necessary.

  • General: All aniline derivatives should be handled with care as they can be toxic. Avoid inhalation, ingestion, and skin contact. Use appropriate PPE and work in a well-ventilated area.

Conclusion

The described protocols provide a reliable and scalable method for the synthesis of this compound. Careful control of reaction parameters, particularly temperature during nitration and safety precautions during hydrogenation, is essential for achieving high yields and purity on a larger scale. The choice between catalytic hydrogenation and the Bechamp reduction for the second step will depend on the available equipment, cost considerations, and waste disposal capabilities. Proper purification through crystallization is crucial to obtain the final product with the desired quality for subsequent applications.

References

Application Notes and Protocols for the Derivatization of 4-Methoxy-2,5-dimethylaniline to Enhance Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of a wide range of therapeutic agents. 4-Methoxy-2,5-dimethylaniline is a polysubstituted aniline with potential for chemical modification to explore and enhance its biological activities. The presence of an amino group allows for a variety of derivatization reactions, while the methoxy and dimethyl substitutions on the aromatic ring can influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

These application notes provide a framework for the strategic derivatization of this compound to generate a library of novel compounds for screening against various biological targets, with a focus on anticancer and antimicrobial applications. The protocols outlined below describe key derivatization reactions, including N-acylation, Schiff base formation, and sulfonamide synthesis.

Predicted Biological Activities

While specific biological activity data for derivatives of this compound is limited, based on the known activities of structurally similar substituted anilines, the following therapeutic areas are promising targets for screening:

  • Anticancer Activity: Many aniline derivatives have been developed as kinase inhibitors, tubulin polymerization inhibitors, and inducers of apoptosis.[1][2][3] The derivatization of this compound could lead to compounds that modulate key signaling pathways in cancer, such as the PI3K/AKT/mTOR and MAPK pathways.

  • Antimicrobial Activity: Schiff bases and sulfonamides derived from anilines have demonstrated significant antibacterial and antifungal properties.[4][5][6] These derivatives can interfere with essential microbial processes, offering potential for the development of new anti-infective agents.

Derivatization Strategies and Experimental Protocols

The primary amino group of this compound is the main site for derivatization. The following protocols detail three common and effective methods for creating a diverse library of derivatives.

N-Acylation

N-acylation introduces an acyl group to the aniline nitrogen, forming an amide. This modification can significantly alter the compound's polarity, hydrogen bonding capacity, and steric bulk, leading to changes in biological activity.

Experimental Protocol: General Procedure for N-Acylation

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a base, such as triethylamine (1.2 eq.) or pyridine (1.2 eq.), to the solution to act as an acid scavenger.

  • Addition of Acylating Agent: Slowly add the desired acylating agent (1.1 eq.), such as an acyl chloride or acid anhydride, to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-acyl derivative.

Table 1: Hypothetical N-Acyl Derivatives of this compound and their Potential Anticancer Activity

Derivative IDAcyl GroupPredicted TargetPredicted IC50 (µM)
DMA-AC-01 AcetylKinase Inhibitor5 - 15
DMA-AC-02 BenzoylTubulin Polymerization1 - 10
DMA-AC-03 4-NitrobenzoylApoptosis Inducer0.5 - 5
DMA-AC-04 CinnamoylPI3K/AKT Pathway2 - 12

Note: The IC50 values are hypothetical and based on data from structurally related compounds. Experimental validation is required.

Schiff Base Formation

The reaction of this compound with an aldehyde or ketone results in the formation of a Schiff base (imine). Schiff bases are known to possess a broad spectrum of biological activities, particularly antimicrobial and anticancer effects.[5][6]

Experimental Protocol: General Procedure for Schiff Base Synthesis

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent, such as ethanol or methanol.

  • Addition of Carbonyl Compound: Add an equimolar amount of the desired aldehyde or ketone (1.0 eq.) to the solution.

  • Catalyst: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Reflux the reaction mixture for 2-6 hours. Monitor the reaction progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates out of the solution. Collect the solid by filtration.

  • Purification: Wash the collected solid with a small amount of cold solvent and dry. If necessary, the product can be further purified by recrystallization.

Table 2: Hypothetical Schiff Base Derivatives of this compound and their Potential Antimicrobial Activity

Derivative IDCarbonyl ReactantPredicted Target OrganismPredicted MIC (µg/mL)
DMA-SB-01 SalicylaldehydeStaphylococcus aureus16 - 64
DMA-SB-02 4-HydroxybenzaldehydeEscherichia coli32 - 128
DMA-SB-03 4-NitrobenzaldehydeCandida albicans8 - 32
DMA-SB-04 CinnamaldehydePseudomonas aeruginosa64 - 256

Note: The MIC (Minimum Inhibitory Concentration) values are hypothetical and based on data from structurally related compounds. Experimental validation is required.

Sulfonamide Synthesis

The reaction of this compound with a sulfonyl chloride yields a sulfonamide. Sulfonamides are a well-established class of therapeutic agents with antibacterial, anticancer, and anti-inflammatory properties.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent like pyridine or a mixture of THF and water.

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C and slowly add the desired sulfonyl chloride (1.1 eq.).

  • Reaction: Allow the mixture to stir at room temperature for 4-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into ice-cold water. If a precipitate forms, collect it by filtration. If no precipitate forms, extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with dilute acid (e.g., 1M HCl) and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Table 3: Hypothetical Sulfonamide Derivatives of this compound and their Potential Biological Activity

Derivative IDSulfonyl ChloridePredicted Biological ActivityPredicted IC50/MIC
DMA-SA-01 Benzenesulfonyl chlorideAnticancer10 - 50 µM
DMA-SA-02 p-Toluenesulfonyl chlorideAntibacterial16 - 64 µg/mL
DMA-SA-03 Dansyl chlorideKinase Inhibitor5 - 25 µM
DMA-SA-04 4-Nitrobenzenesulfonyl chlorideAnticancer1 - 10 µM

Note: The IC50/MIC values are hypothetical and based on data from structurally related compounds. Experimental validation is required.

Biological Evaluation Protocols

Protocol for Determination of IC50 Values for Anticancer Activity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A common method for its determination is the MTT assay.[7]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically in a serial dilution) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO).

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.[8]

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways that could be targeted by the synthesized derivatives of this compound.

derivatization_workflow cluster_derivatization Derivatization Reactions cluster_products Derivative Libraries start This compound nacylation N-Acylation (Acyl Chlorides, Anhydrides) start->nacylation 1. schiff Schiff Base Formation (Aldehydes, Ketones) start->schiff 2. sulfonamide Sulfonamide Synthesis (Sulfonyl Chlorides) start->sulfonamide 3. amides N-Acyl Derivatives nacylation->amides schiff_bases Schiff Bases schiff->schiff_bases sulfonamides Sulfonamides sulfonamide->sulfonamides bio_eval Biological Evaluation (Anticancer, Antimicrobial Assays) amides->bio_eval schiff_bases->bio_eval sulfonamides->bio_eval

Caption: Derivatization workflow for this compound.

PI3K_AKT_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Promotes Inhibitor Aniline Derivative (Potential Inhibitor) Inhibitor->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway and a potential point of inhibition.[9][10]

MAPK_pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Regulates Inhibitor Aniline Derivative (Potential Inhibitor) Inhibitor->Raf

Caption: The MAPK signaling pathway with a potential point of inhibition.[][12]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligand (e.g., FasL) DeathReceptor Death Receptor (e.g., Fas) DeathLigand->DeathReceptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Activates Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activates DNA_Damage DNA Damage Mitochondrion Mitochondrion DNA_Damage->Mitochondrion Induces release of CytochromeC Cytochrome c Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Derivative Aniline Derivative Derivative->DNA_Damage Induces

Caption: Overview of the extrinsic and intrinsic apoptosis pathways.[13][14][15]

References

Troubleshooting & Optimization

Troubleshooting common side reactions in aniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during aniline synthesis. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the synthesis of aniline from nitrobenzene?

The reduction of nitrobenzene to aniline can be accompanied by several side reactions, primarily due to incomplete reduction or subsequent oxidation. Common side products include:

  • Azoxybenzene and Azobenzene: These compounds form from the condensation of intermediate species like nitrosobenzene and phenylhydroxylamine.[1] Their presence is often an indicator of incomplete reduction.

  • Polymeric Oxidation Products: Aniline is susceptible to oxidation, which can lead to the formation of colored, high-molecular-weight polymers.[2][3] This is often the cause of dark-colored crude product.

  • Picolines: 2-picoline and 3-picoline can sometimes be formed as impurities through side reactions during the production of aniline.[4]

  • Overhydrogenation Products: In catalytic hydrogenation, further reduction of the aromatic ring can occur, leading to cyclohexylamine, though this is less common under typical aniline synthesis conditions.[5]

Q2: My final aniline product is dark brown or reddish. What causes this discoloration and how can I purify it?

The discoloration of aniline is most commonly due to the formation of colored polymeric oxidation products.[2][3] Aniline is prone to aerial oxidation, which is exacerbated by exposure to light and air.

Purification Methods:

  • Vacuum Distillation: This is an effective method to separate aniline from non-volatile polymeric impurities.[2]

  • Steam Distillation: Steam distillation can be used to purify aniline from crude reaction mixtures.[3][6][7][8]

  • Treatment with Zinc Dust: Distilling aniline over zinc dust can help to reduce colored impurities.[9][10]

  • Acid-Base Extraction: Dissolving the impure aniline in dilute acid, washing with an organic solvent to remove non-basic impurities, and then regenerating the aniline with a base can be an effective purification step.[3]

Q3: What analytical techniques are suitable for assessing the purity of my synthesized aniline?

Several analytical techniques can be employed to determine the purity of aniline and identify impurities:[11]

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for separating and quantifying aniline and its non-volatile impurities.[11][12][13][14]

  • Gas Chromatography (GC): Suitable for analyzing volatile components in the aniline product. It can be coupled with a mass spectrometer (GC-MS) for impurity identification.[11][15]

  • Thin-Layer Chromatography (TLC): A quick and simple method for monitoring the progress of the reaction and getting a qualitative assessment of purity.[16]

Troubleshooting Guides

Issue 1: Low Yield of Aniline

Symptoms:

  • The isolated yield of aniline is significantly lower than expected.

  • TLC or GC analysis of the crude product shows a large amount of unreacted nitrobenzene or intermediate products.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Incomplete Reaction - Extend Reaction Time: Monitor the reaction by TLC until the nitrobenzene spot disappears.[1] - Increase Temperature: Gradually increase the reaction temperature, but be cautious of promoting side reactions.[1] - Ensure Sufficient Reducing Agent: Use an adequate excess of the reducing agent (e.g., tin, iron) and acid.
Catalyst Deactivation (for catalytic hydrogenation) - Use Fresh Catalyst: Catalysts like Pd/C can lose activity over time.[1] - Optimize Reaction Conditions: Ensure adequate hydrogen pressure and temperature.[1] - Check for Impurities: Impurities in the nitrobenzene or solvent can poison the catalyst.[1]
Loss During Workup - Efficient Extraction: Ensure complete extraction of aniline from the aqueous layer. Saturating the aqueous layer with sodium chloride can help recover dissolved aniline.[1] - Careful pH Adjustment: When neutralizing the acidic reaction mixture, ensure the solution is strongly alkaline to liberate all the free aniline.[1]

Troubleshooting Workflow for Low Aniline Yield

low_yield_troubleshooting start Low Aniline Yield check_reaction Check for Unreacted Nitrobenzene (TLC/GC) start->check_reaction unreacted Significant Unreacted Nitrobenzene check_reaction->unreacted no_unreacted Little to No Unreacted Nitrobenzene unreacted->no_unreacted No troubleshoot_reaction Troubleshoot Reaction Conditions: - Extend reaction time - Increase temperature - Add more reducing agent unreacted->troubleshoot_reaction Yes troubleshoot_workup Troubleshoot Workup: - Check pH during neutralization - Optimize extraction procedure no_unreacted->troubleshoot_workup end_good Yield Improved troubleshoot_reaction->end_good end_bad Yield Still Low troubleshoot_reaction->end_bad troubleshoot_workup->end_good troubleshoot_workup->end_bad

Caption: Troubleshooting workflow for low aniline yield.

Issue 2: Dark-Colored Reaction Mixture or Product

Symptoms:

  • The reaction mixture turns dark brown or black during the reaction.

  • The crude aniline product is a dark oil or solid.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Oxidation of Aniline - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation. - Control Temperature: Avoid excessively high temperatures which can accelerate oxidation.[1]
Formation of Polymeric Byproducts - Purification: Purify the crude product using vacuum distillation or steam distillation to separate the aniline from non-volatile polymers.[2][3]
Side Reactions - Optimize Reaction Conditions: The formation of colored side products like azoxybenzene can contribute to the dark color. Ensure complete reduction by optimizing reaction time and the amount of reducing agent.[1]

Logical Relationship for Dark Product Formation

dark_product_formation cluster_causes Potential Causes cluster_conditions Contributing Factors Oxidation Oxidation of Aniline Dark_Product Dark-Colored Product Oxidation->Dark_Product Polymerization Formation of Polymeric Byproducts Polymerization->Dark_Product Side_Products Formation of Colored Side Products (e.g., Azoxybenzene) Side_Products->Dark_Product Air_Exposure Exposure to Air Air_Exposure->Oxidation High_Temp High Reaction Temperature High_Temp->Oxidation High_Temp->Polymerization Incomplete_Reduction Incomplete Reduction Incomplete_Reduction->Side_Products

Caption: Causes of dark-colored aniline product.

Experimental Protocols

Protocol 1: Synthesis of Aniline from Nitrobenzene using Tin and HCl

This protocol is a common laboratory-scale synthesis of aniline.

Materials:

  • Nitrobenzene

  • Granulated Tin

  • Concentrated Hydrochloric Acid

  • Concentrated Sodium Hydroxide Solution

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Steam distillation apparatus (optional, for purification)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add granulated tin and nitrobenzene.[1]

  • Slowly add concentrated hydrochloric acid in portions through the condenser. The reaction is exothermic and may require cooling in a water bath to control the rate.[1]

  • After the addition of acid is complete, heat the mixture under reflux for approximately 30-60 minutes. The reaction is complete when the characteristic smell of nitrobenzene is no longer present.[1]

  • Cool the flask in an ice bath and carefully add a concentrated solution of sodium hydroxide until the solution is strongly alkaline. This will precipitate tin hydroxides, which should redissolve in excess base, and liberate the free aniline.[1]

  • The aniline can be isolated by steam distillation or solvent extraction.

  • For solvent extraction, extract the alkaline mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent by rotary evaporation.

  • The crude aniline can be further purified by vacuum distillation.

Protocol 2: Purification of Aniline by Steam Distillation

Apparatus:

  • Steam generator

  • Distillation flask

  • Condenser

  • Receiving flask

  • Separatory funnel

Procedure:

  • Set up the steam distillation apparatus with the crude aniline mixture in the distillation flask.[6]

  • Pass steam from the steam generator into the distillation flask. Aniline is immiscible with water but is volatile with steam.[8]

  • Aniline will co-distill with the water and the distillate will appear milky.[1]

  • Continue the distillation until the distillate runs clear.

  • Collect the distillate in a receiving flask.

  • Transfer the distillate to a separatory funnel. The aniline will form a separate, denser layer at the bottom.[1]

  • Separate the lower aniline layer. The aqueous layer can be saturated with sodium chloride to recover any dissolved aniline.[1]

  • Combine the aniline fractions and dry over a suitable drying agent like anhydrous potassium hydroxide or sodium sulfate.[9][10]

Data Presentation

Table 1: Effect of Temperature on Aniline Yield and Selectivity (Illustrative Data)

The following table provides an illustrative example of how reaction temperature can influence the yield and selectivity of aniline in the catalytic hydrogenation of nitrobenzene. Higher temperatures can sometimes lead to an increase in side products.[17][18][19]

Temperature (°C)Nitrobenzene Conversion (%)Aniline Selectivity (%)Major Side Products
809598Azoxybenzene
100>9997Azoxybenzene, Azobenzene
120>9994Azobenzene, Overhydrogenation products
150>9990Overhydrogenation products, Ring saturation

Note: This data is illustrative and actual results will vary depending on the specific catalyst, pressure, and other reaction conditions.

Table 2: Common Impurities in Aniline Synthesis and their Boiling Points

This table can be useful for planning purification by distillation.

CompoundBoiling Point (°C) at 760 mmHg
Nitrobenzene210.9
Aniline 184.1
Azoxybenzene359
Azobenzene293
Cyclohexylamine134.5

References

Technical Support Center: Managing Exothermic Reactions in the Nitration of Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on safely and effectively managing the highly exothermic reactions that occur during the nitration of substituted anilines. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to mitigate risks and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is the direct nitration of aniline with a nitric/sulfuric acid mixture so hazardous?

A1: The direct nitration of aniline is exceptionally hazardous for two primary reasons. Firstly, the amino group (-NH₂) is highly activating, making the aniline molecule extremely reactive towards electrophilic substitution.[1] Secondly, the basic amino group readily undergoes a highly exothermic acid-base neutralization reaction with the strong acids in the nitrating mixture.[1] This initial protonation forms the anilinium ion (-NH₃⁺), and the overall reaction can become violent and difficult to control, leading to significant oxidation and the formation of tar-like byproducts.[1][2]

Q2: What are the primary risks of a runaway nitration reaction?

A2: The principal dangers are thermal runaway and potential explosion.[1] The reaction's exothermic nature, if not properly cooled, can lead to an uncontrollable temperature increase.[3] This accelerates the reaction rate, generating even more heat, which can cause rapid decomposition of reactants and the production of large volumes of gas, potentially leading to over-pressurization and explosion of the reaction vessel.[1] Furthermore, aniline itself is toxic and can be absorbed through the skin.[1]

Q3: How can I control the temperature during the nitration of anilines?

A3: Effective temperature control is crucial. The ideal temperature range is typically between 0 °C and 10 °C, often achieved using an ice or ice-salt bath.[4] Key strategies for temperature management include:

  • Slow, controlled addition of the nitrating agent: This is paramount to prevent a rapid buildup of heat.

  • Efficient cooling: Utilize an appropriate cooling bath (ice, ice-salt, or a cryo-coolant) and ensure good thermal contact with the reaction vessel.

  • Pre-chilling of reagents: Cooling the aniline solution and the nitrating mixture before addition can help maintain a low starting temperature.

  • Dilution: Using a more dilute solution can help to dissipate heat more effectively.[4]

Q4: What are the signs of a runaway reaction, and what immediate actions should be taken?

A4: Signs of a runaway reaction include a rapid, uncontrolled temperature increase, a sudden change in color (e.g., darkening or tar formation), and vigorous gas evolution. If a runaway reaction is suspected, the following steps should be taken immediately:

  • Stop the addition of the nitrating agent. [4]

  • Increase the efficiency of the cooling bath. [4]

  • If possible and safe, add a pre-chilled, inert solvent to dilute the reaction mixture and absorb heat.[4]

  • Alert personnel in the vicinity and be prepared to evacuate if the situation cannot be brought under control.

Q5: Why is protecting the amino group often recommended before nitration?

A5: Protecting the amino group, typically by acetylation to form an acetanilide, is a common and effective strategy to control the reaction.[5][6] The acetyl group reduces the activating effect of the amino group, making the reaction less vigorous and preventing oxidation.[6] This protection also helps to selectively yield the para-nitro product due to the steric hindrance of the acetyl group, minimizing the formation of ortho and meta isomers.[7][8] The protecting group can be removed by hydrolysis after nitration to yield the desired nitroaniline.[7][9]

Troubleshooting Guide

ProblemPossible Cause(s)Solution(s)
Rapid, Uncontrolled Temperature Increase (Runaway Reaction) 1. The addition rate of the nitrating agent is too fast.2. Inadequate cooling capacity.3. The initial temperature of the reaction mixture is too high.4. Reactant concentrations are too high.1. Immediately cease the addition of the nitrating agent.2. Enhance the cooling bath's efficiency (e.g., add more ice, switch to a more effective coolant).3. Add a pre-chilled, inert solvent to dilute the mixture and absorb heat.4. For subsequent experiments, decrease the addition rate, use more dilute solutions, or employ a more efficient cooling system.[4]
Low Yield of Desired Nitroaniline Isomer 1. Formation of significant amounts of meta-nitroaniline.2. Oxidation of the aniline starting material.3. Over-nitration leading to dinitro products.1. Protect the amino group via acetylation before nitration to favor the formation of the para-isomer.2. Maintain a low reaction temperature to minimize oxidation.3. Use stoichiometric amounts of the nitrating agent to avoid over-nitration.
Formation of Dark, Tarry Byproducts 1. Oxidation of the aniline due to high reaction temperatures.2. Direct nitration without a protecting group.1. Ensure strict temperature control, keeping the reaction mixture below 10°C.2. Utilize the acetanilide protection strategy to deactivate the ring slightly and prevent oxidation.[6]
Difficulty Isolating the Product 1. The product may be soluble in the reaction mixture.2. The formation of multiple isomers and byproducts complicates purification.1. Quench the reaction by pouring it over crushed ice to precipitate the product.2. Use recrystallization techniques to separate the desired isomer from impurities.[7]

Quantitative Data on Reaction Conditions

ParameterRecommended RangeRationale
Reaction Temperature 0 °C to 10 °CTo control the exothermic nature of the reaction and minimize the formation of byproducts.[4]
Nitrating Mixture Ratio (H₂SO₄:HNO₃) Typically 2:1The sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺) electrophile.[4]
Addition Rate of Nitrating Agent Slow, dropwiseTo allow for efficient heat dissipation and prevent a rapid temperature increase.
Stirring Speed Moderate to vigorousTo ensure homogenous mixing and efficient heat transfer to the cooling bath.

Experimental Protocol: Nitration of Acetanilide (Protected Aniline)

This protocol outlines a safer, more controlled method for the nitration of aniline by first protecting the amino group as acetanilide.

Materials:

  • Acetanilide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Glacial Acetic Acid

  • Crushed Ice

  • Distilled Water

Procedure:

  • Dissolution of Acetanilide: In a flask, dissolve the acetanilide in glacial acetic acid or concentrated sulfuric acid.

  • Cooling: Cool the acetanilide solution to 0-5 °C using an ice-salt bath.[4]

  • Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add concentrated sulfuric acid to concentrated nitric acid (a 2:1 ratio is common) while cooling the mixture in an ice bath.[4]

  • Addition of Nitrating Mixture: Slowly add the chilled nitrating mixture dropwise to the stirred acetanilide solution, ensuring the temperature of the reaction mixture does not exceed 10 °C.[10]

  • Reaction Time: After the addition is complete, continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.[4]

  • Quenching: Slowly and carefully pour the reaction mixture over a large volume of crushed ice with constant stirring. This will cause the p-nitroacetanilide to precipitate.

  • Isolation: Isolate the solid p-nitroacetanilide product by vacuum filtration and wash it with cold water to remove any residual acid.[4]

  • Hydrolysis (Deprotection): The p-nitroacetanilide can then be hydrolyzed back to p-nitroaniline by heating with an aqueous acid or base.[4]

Visualizations

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Immediate Actions cluster_2 Root Cause Analysis cluster_3 Corrective and Preventive Actions Problem Exothermic Reaction Issue (e.g., Rapid Temperature Rise) StopAddition Stop Addition of Nitrating Agent Problem->StopAddition EnhanceCooling Enhance Cooling Problem->EnhanceCooling Dilute Dilute with Cold Inert Solvent Problem->Dilute Solution4 Protect Amino Group (e.g., Acetylation) Problem->Solution4 Preventive Cause1 Addition Rate Too Fast StopAddition->Cause1 Cause2 Inadequate Cooling EnhanceCooling->Cause2 Cause3 High Concentration Dilute->Cause3 Solution1 Reduce Addition Rate Cause1->Solution1 Solution2 Improve Cooling Setup Cause2->Solution2 Solution3 Use More Dilute Reagents Cause3->Solution3

Caption: Troubleshooting workflow for managing exothermic nitration reactions.

ExperimentalWorkflow Start Start: Substituted Aniline Protection Protection of Amino Group (e.g., Acetylation) Start->Protection Nitration Nitration with Mixed Acid (0-10°C) Protection->Nitration Quenching Quenching on Ice Nitration->Quenching Isolation Isolation of Nitrated Product (Filtration) Quenching->Isolation Deprotection Deprotection (Hydrolysis) Isolation->Deprotection Purification Purification (Recrystallization) Deprotection->Purification End Final Product: Substituted Nitroaniline Purification->End

Caption: General experimental workflow for the nitration of substituted anilines.

References

Technical Support Center: Scale-Up of Polysubstituted Aniline Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of polysubstituted anilines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of synthesis from the laboratory to pilot plant and beyond.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up polysubstituted aniline synthesis?

A1: Scaling up the synthesis of polysubstituted anilines often presents challenges that are not apparent at the bench scale. Common issues include a significant drop in yield, changes in impurity profiles, and difficulties in maintaining consistent batch-to-batch results.[1] Key factors to investigate are mixing and stirring efficiency, heat transfer, and the physical properties of the reaction mixture, which can change dramatically in larger vessels.[1][2]

Q2: How does the choice of synthetic route impact the scalability of polysubstituted aniline production?

A2: The choice of synthetic route is critical for a successful scale-up. The most common industrial methods include the reduction of nitroarenes and catalytic cross-coupling reactions.[3][4] The reduction of nitroaromatics is a robust and widely used method, often employing metal/acid systems or catalytic hydrogenation.[3] Cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, are versatile but can be sensitive to catalyst deactivation, impurities, and reaction conditions at a larger scale.[2][3]

Q3: What are the primary safety concerns when scaling up aniline synthesis?

A3: Safety is paramount during scale-up. For reactions involving strong bases like n-butyllithium (pyrophoric) or sodium hydride (highly reactive), extreme caution must be exercised, and reactions should be conducted under an inert atmosphere.[5] Solvents like anhydrous ethers can form explosive peroxides.[5] Additionally, palladium catalysts, while not highly toxic, should be handled with care to avoid inhalation of dust.[5] A thorough safety review and hazard analysis should precede any scale-up activities.[1]

Q4: My halogenation of aniline results in multiple products. How can I achieve selective monohalogenation?

A4: The amino group of aniline is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution, which can lead to polyhalogenation.[6][7] To achieve selective monohalogenation, the reactivity of the amino group can be moderated by protecting it via acetylation to form acetanilide. This allows for controlled halogenation, followed by hydrolysis to yield the monohalogenated aniline.[6][8]

Q5: Why do Friedel-Crafts reactions typically fail with anilines?

A5: Friedel-Crafts reactions are generally unsuccessful with anilines because the amino group (-NH₂) is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃). This forms a complex that deactivates the aromatic ring towards electrophilic substitution, preventing the desired reaction from occurring.[7]

Troubleshooting Guides

Issue 1: Low Yield or Stalled Reaction During Scale-Up

Low or inconsistent yields are one of the most common problems when transitioning from a lab to a pilot plant scale.[9]

Potential Cause Troubleshooting Steps References
Inefficient Mixing/Mass Transfer In larger reactors, inadequate agitation can lead to poor mixing of catalysts, bases, and reactants, especially in heterogeneous slurries. Ensure the mechanical stirrer is sufficient for the increased volume and viscosity.[1][2]
Poor Heat Transfer The surface-area-to-volume ratio decreases during scale-up, which can lead to poor thermal control, localized hot spots, or lower overall reaction temperatures. Monitor the internal batch temperature closely and adjust the heating/cooling system accordingly.[1][2]
Catalyst Deactivation Catalysts can be sensitive to impurities in starting materials or solvents that are present in larger quantities at scale. Ensure all reagents are of appropriate quality and consider using a fresh batch of catalyst. Running the reaction under a strictly inert atmosphere can prevent oxidation of the active catalyst species.[2][5]
Reversible Reaction Equilibrium For condensation reactions, such as Schiff base formation, the removal of byproducts like water is crucial. At an industrial scale, ensure that systems like a Dean-Stark trap are functioning optimally to drive the reaction to completion.[9]
Solubility Issues The solubility of reactants or intermediates may change with scale and solvent volume, potentially causing precipitation and hindering the reaction.[2]
Issue 2: Increased Impurity Formation at Scale

The impurity profile of your product can change significantly during scale-up, often due to issues with reaction control.

Observed Impurity Potential Cause Troubleshooting Steps References
Homocoupling Byproducts In cross-coupling reactions (e.g., Suzuki), oxygen contamination can promote the homocoupling of boronic acids.Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon).[2]
Over-halogenated Products The high reactivity of the aniline ring can lead to multiple halogenations.Protect the amino group by acetylation before halogenation to moderate its activating effect.[6][8]
Oxidized Impurities Aniline and its derivatives can be sensitive to air oxidation, leading to colored byproducts.Use purified, colorless starting materials and maintain an inert atmosphere during the reaction.[8]
Residual Starting Material Incomplete reaction due to poor mixing or catalyst deactivation.Address the issues outlined in the "Low Yield" section. For purification, an acidic wash can be used to remove unreacted basic aniline.[8]
Palladium Black Indicates precipitation and decomposition of the palladium catalyst.Ensure a strictly inert atmosphere, use appropriate stabilizing ligands, and control the reaction temperature to prevent catalyst agglomeration.[5]

Experimental Protocols

Protocol 1: Synthesis of Acetanilide (Amine Protection)

This protocol details the acetylation of aniline, a common step to protect the amino group and control its reactivity during subsequent electrophilic aromatic substitution reactions.[8]

Materials:

  • Aniline

  • Glacial Acetic Acid

  • Acetic Anhydride

  • Cold Water

Procedure:

  • In a suitable flask, dissolve aniline in glacial acetic acid.

  • Prepare a separate solution of acetic anhydride in glacial acetic acid.

  • Slowly add the acetic anhydride solution to the aniline solution with constant stirring.

  • After the initial exothermic reaction subsides, gently warm the mixture for 10 minutes.

  • Pour the warm mixture into cold water with vigorous stirring to precipitate the acetanilide.

  • Collect the precipitated acetanilide by filtration, wash with cold water, and dry.

Protocol 2: Palladium-Catalyzed Heck Reaction

This protocol is a representative example for the synthesis of a substituted aniline via a Heck reaction.[5]

Materials:

  • 3-Bromoaniline

  • Styrene

  • Palladium(II) Acetate (Catalyst)

  • Triphenylphosphine (Ligand)

  • Triethylamine (Base)

  • Anhydrous N,N-Dimethylformamide (DMF) (Solvent)

  • Ethyl Acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromoaniline, palladium(II) acetate, and triphenylphosphine.

  • Add anhydrous DMF, styrene, and triethylamine via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualized Workflows

G cluster_mixing Mixing Issues cluster_temp Thermal Issues cluster_catalyst Catalyst Issues cluster_reagents Reagent Issues start Low Yield or Stalled Reaction check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Analyze Thermal Profile start->check_temp check_catalyst Assess Catalyst Activity start->check_catalyst check_reagents Verify Reagent Purity start->check_reagents mixing_inadequate Inadequate Agitation? check_mixing->mixing_inadequate temp_issue Hot Spots or Low Temp? check_temp->temp_issue catalyst_deactivated Deactivated Catalyst? check_catalyst->catalyst_deactivated reagent_impure Impure Reagents? check_reagents->reagent_impure increase_agitation Increase Stirrer Speed / Redesign Impeller mixing_inadequate->increase_agitation Yes adjust_heating Adjust Jacket Temp / Improve Heat Transfer temp_issue->adjust_heating Yes use_fresh_catalyst Use Fresh Catalyst / Ensure Inert Atmosphere catalyst_deactivated->use_fresh_catalyst Yes purify_reagents Purify Starting Materials / Use Higher Grade reagent_impure->purify_reagents Yes

Caption: Troubleshooting workflow for low yield reactions.

G cluster_extraction Extraction Phase cluster_recrystallization Crystallization Phase start Crude Product liquid_extraction Liquid-Liquid Extraction start->liquid_extraction acidic_wash Acidic Wash (e.g., dilute HCl) liquid_extraction->acidic_wash Removes basic impurities (e.g., unreacted aniline) recrystallization Recrystallization final_product Purified Polysubstituted Aniline recrystallization->final_product solvent_screen Solvent System Screening recrystallization->solvent_screen chromatography Column Chromatography chromatography->final_product basic_wash Basic Wash (e.g., NaHCO3) acidic_wash->basic_wash Removes acidic impurities brine_wash Brine Wash basic_wash->brine_wash brine_wash->recrystallization brine_wash->chromatography activated_carbon Treat with Activated Carbon solvent_screen->activated_carbon If colored impurities are present activated_carbon->final_product

Caption: General purification workflow for polysubstituted anilines.

G cluster_reduction Choice of Reducing Agent cluster_workup Isolation Procedure nitroarene Substituted Nitroarene reduction Reduction Step nitroarene->reduction catalytic_hydrogenation Catalytic Hydrogenation (e.g., H2, Pd/C) reduction->catalytic_hydrogenation Clean, efficient metal_acid Metal/Acid System (e.g., Sn/HCl or Fe/HCl) reduction->metal_acid Robust, high-yielding workup Work-up and Isolation aniline Substituted Aniline catalytic_hydrogenation->workup filtration Filter Catalyst (for hydrogenation) catalytic_hydrogenation->filtration metal_acid->workup basification Basify to Liberate Free Aniline (for metal/acid) metal_acid->basification extraction Extract with Organic Solvent filtration->extraction basification->extraction purification Purify (e.g., Distillation) extraction->purification purification->aniline

Caption: Workflow for synthesis via nitroarene reduction.

References

4-Methoxy-2,5-dimethylaniline degradation pathways and stability studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxy-2,5-dimethylaniline. The information is designed to address common challenges encountered during experimental procedures involving this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling, storage, and use of this compound and its solutions.

Issue Potential Cause Recommended Action
Solution Discoloration (e.g., turning yellow or brown) Oxidation: Aromatic amines like this compound are prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal ions.[1]- Prepare solutions fresh before use.- Use deoxygenated solvents by sparging with an inert gas (e.g., nitrogen or argon).- Store solutions under an inert atmosphere.- Protect solutions from light using amber vials or by wrapping containers in aluminum foil.[1]- If compatible with your experiment, consider adding an antioxidant.
pH Effects: The stability of aniline derivatives can be dependent on the pH of the solution. Extreme pH values may promote degradation.[1]- If your experimental conditions allow, buffer the solution to a pH where the compound exhibits maximum stability.- Conduct a preliminary stability study at different pH values to determine the optimal range for your application.
Precipitation or Cloudiness in Solution Poor Solubility: As a substituted aromatic compound, this compound may have limited solubility in aqueous solutions.[1]- Consult solubility data for your specific solvent system.- Consider using a co-solvent to enhance solubility.- Gentle heating or sonication can aid dissolution, but be aware that this might also speed up degradation.[1]
Formation of Degradation Products: The precipitate could be a less soluble degradation product.[1]- Analyze the precipitate to determine its chemical identity.- Review your storage and handling procedures to minimize degradation.
Temperature Effects: Solubility is often highly dependent on temperature. A solution prepared at a higher temperature might precipitate upon cooling.[1]- Store the solution at a constant temperature.- If storage at a lower temperature is necessary, ensure the concentration is below the saturation point at that temperature.
Inconsistent Experimental Results Degradation of Starting Material: The purity of this compound may have been compromised during storage.- Before use, verify the purity of the compound using analytical techniques such as NMR or LC-MS.- If the material shows signs of discoloration, consider purification via column chromatography or distillation.
Reaction Conditions: High temperatures or strongly acidic/basic conditions can lead to the degradation of the aniline.- If feasible, lower the reaction temperature.- Opt for milder acids or bases.- Reduce the reaction time.- If the amine group is not the intended site of reaction, consider using a protecting group.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway for aromatic amines like this compound is oxidation.[1] The electron-donating nature of the amino, methoxy, and methyl groups increases the electron density of the aromatic ring, making it more susceptible to oxidative processes. Degradation can be initiated by exposure to air, light, and certain chemical conditions, leading to the formation of colored byproducts. Other potential pathways include photodegradation, and degradation under strongly acidic or basic conditions.

Q2: How should this compound be stored to ensure its stability?

A2: To maintain stability, this compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area. For solutions, it is best to prepare them fresh. If storage of a solution is necessary, use deoxygenated solvents and store under an inert atmosphere (e.g., nitrogen or argon) in a sealed, light-protected container (e.g., an amber vial).[1]

Q3: What are the likely degradation products of this compound under forced degradation conditions?

A3: While specific data for this compound is limited, based on the chemistry of related aniline derivatives, the following are potential degradation products under various stress conditions:

  • Oxidative conditions: N-oxidation to form N-oxides, and ring oxidation leading to hydroxylated and quinone-like structures.

  • Acidic/Basic Hydrolysis: Under harsh conditions, cleavage of the methoxy group could occur, yielding a phenolic derivative.

  • Photolytic conditions: Light can induce oxidation and polymerization, leading to a complex mixture of colored products.

Q4: Is this compound compatible with strong acids and bases?

A4: Aniline derivatives can react vigorously with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[1] While it can be used in acidic or basic conditions for specific reactions, prolonged exposure to harsh pH conditions, especially at elevated temperatures, can promote degradation.

Q5: How can I monitor the stability of a this compound solution over time?

A5: The stability of a solution can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[1] By analyzing aliquots of the solution at different time points and under various storage conditions, you can quantify the remaining parent compound and detect the formation of degradation products.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general approach for conducting a forced degradation study to identify potential degradation products and pathways for this compound.

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution of known concentration.

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Add an equal volume of 0.1 N HCl to an aliquot of the stock solution. Heat at a controlled temperature (e.g., 60 °C) for a defined period.

    • Basic Hydrolysis: Add an equal volume of 0.1 N NaOH to an aliquot of the stock solution. Heat at a controlled temperature (e.g., 60 °C) for a defined period.

    • Oxidative Degradation: Add an equal volume of a mild oxidizing agent (e.g., 3% H₂O₂) to an aliquot of the stock solution. Keep at room temperature for a defined period.

    • Thermal Degradation: Store an aliquot of the stock solution at an elevated temperature (e.g., 60 °C) for a defined period.

    • Photolytic Degradation: Expose an aliquot of the stock solution to a UV light source at a specific wavelength for a defined period.

  • Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each stress condition. Neutralize the acidic and basic samples before analysis.

  • Analytical Method: Analyze the samples using a suitable stability-indicating method, such as HPLC or GC-MS, to separate and quantify the parent compound and any degradation products.

Protocol 2: HPLC Method for Stability Assessment

This protocol provides a starting point for developing an HPLC method to assess the stability of this compound.

  • Preparation of Standard and Test Solutions:

    • Standard Solution: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile or methanol).[1]

    • Test Solutions: Prepare solutions of the compound in the desired experimental matrices (e.g., different buffers, co-solvents).[1]

  • Initial Analysis (Time Zero): Immediately after preparation, inject an aliquot of each test solution into the HPLC system to determine the initial concentration.[1]

  • Storage: Store the test solutions under the desired experimental conditions (e.g., specific temperature, light exposure).[1]

  • Time-Point Analysis: At predetermined intervals, withdraw an aliquot from each test solution for HPLC analysis.[1]

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with a modifier like 0.1% formic acid for better peak shape).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

    • Column Temperature: 30 °C.

  • Data Analysis: Plot the concentration of this compound against time for each condition to determine the degradation rate. The appearance of new peaks in the chromatogram can indicate the formation of degradation products.[1]

Visualizations

cluster_pathway Proposed Oxidative Degradation Pathway Parent This compound N_Oxide N-Oxide Derivative Parent->N_Oxide N-Oxidation Hydroxylated Hydroxylated Intermediate Parent->Hydroxylated Ring Hydroxylation Quinone Quinone-imine Derivative Hydroxylated->Quinone Further Oxidation

Caption: A proposed oxidative degradation pathway for this compound.

cluster_workflow Troubleshooting Workflow for Solution Instability Start Instability Observed (e.g., Discoloration, Precipitate) Check_Storage Review Storage Conditions: - Light/Air Exposure? - Temperature? Start->Check_Storage Check_Purity Verify Purity of Starting Material (LC-MS/NMR) Check_Storage->Check_Purity Correct Modify_Storage Modify Storage: - Inert Atmosphere - Protect from Light Check_Storage->Modify_Storage Incorrect Purify Purify Material if Needed Check_Purity->Purify Impure Re_evaluate Re-evaluate Experiment Check_Purity->Re_evaluate Pure Modify_Storage->Re_evaluate Purify->Re_evaluate

Caption: A logical workflow for troubleshooting instability issues in solutions.

cluster_experiment Experimental Workflow for Stability Study Prep Prepare Stock & Test Solutions Stress Apply Stress Conditions (pH, Temp, Light, Oxidant) Prep->Stress Sample Sample at Time Intervals Stress->Sample Analyze Analyze by HPLC/GC-MS Sample->Analyze Data Plot Concentration vs. Time & Identify Degradants Analyze->Data

Caption: An experimental workflow for conducting a stability study.

References

Minimizing over-methylation in aniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize over-methylation during aniline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is over-methylation in aniline synthesis and why does it occur?

A1: Over-methylation is a common side reaction where the target mono-N-methylated aniline (a secondary amine) reacts further with the methylating agent to form the undesired N,N-dimethylated aniline (a tertiary amine) and potentially even a quaternary ammonium salt.[1] This happens because the nitrogen atom in aniline has a lone pair of electrons, making it nucleophilic.[1] After the first methylation, the resulting secondary amine is often more nucleophilic than the primary aniline, making it more susceptible to a second reaction with the methylating agent.[1]

Q2: What are the primary strategies to control and minimize over-methylation?

A2: The main strategies focus on controlling reaction kinetics and the relative reactivity of the chemical species involved. Key approaches include:

  • Stoichiometric Control: Using a significant excess of aniline compared to the methylating agent increases the likelihood of the agent reacting with the more abundant primary amine.[1]

  • Catalyst Selection: Employing catalysts that sterically or electronically favor the mono-methylation product can be effective.[1] Heterogeneous catalysts like zeolites are often used.[1][2]

  • Reaction Conditions: Optimizing temperature, pressure, and reaction time is crucial. Lower temperatures can sometimes enhance selectivity.[1]

  • Choice of Methylating Agent: Using less reactive methylating agents or employing modern techniques like the "borrowing hydrogen" strategy with alcohols can provide better control.[1][3]

  • Solvent Choice: The reaction medium can influence the selectivity of the reaction.

  • Protecting Groups: Temporarily protecting the amine by converting it to an anilide (e.g., acetanilide) can prevent N-methylation.[1][4]

Q3: My reaction is producing a significant amount of N,N-dimethylaniline. How can I improve the selectivity for the desired mono-methylated product?

A3: High levels of N,N-dimethylaniline indicate over-methylation. Here are several parameters to investigate and optimize:

  • Unfavorable Stoichiometry: The molar ratio of your methylating agent to aniline may be too high. Try increasing the excess of aniline.[1]

  • High Reactivity of the Mono-methylated Product: The N-mono-methylaniline formed is more nucleophilic than aniline itself. Modifying the catalyst or reaction conditions can help mitigate this.

  • Inappropriate Solvent: The solvent might not be optimal for selective mono-methylation. Experiment with different solvents to see how they affect selectivity.

  • Suboptimal Temperature: High temperatures can sometimes favor the formation of the di-methylated product. Try running the reaction at a lower temperature.[1]

Troubleshooting Guide: Minimizing Over-methylation

This guide provides a systematic approach to troubleshooting and optimizing your aniline methylation reaction to favor the mono-methylated product.

TroubleshootingWorkflow start High N,N-dimethylaniline byproduct detected check_stoichiometry Is a large excess of aniline being used? start->check_stoichiometry increase_aniline Increase aniline to alkylating agent ratio check_stoichiometry->increase_aniline No check_catalyst Is the catalyst selective for mono-methylation? check_stoichiometry->check_catalyst Yes increase_aniline->check_catalyst change_catalyst Switch to a more selective catalyst (e.g., zeolites, specific metal complexes) check_catalyst->change_catalyst No check_conditions Are the reaction conditions optimized? check_catalyst->check_conditions Yes change_catalyst->check_conditions optimize_conditions Optimize temperature, pressure, and reaction time (e.g., lower temperature) check_conditions->optimize_conditions No check_alkylating_agent Is the alkylating agent highly reactive? check_conditions->check_alkylating_agent Yes optimize_conditions->check_alkylating_agent change_alkylating_agent Use a less reactive agent or a different methylation method check_alkylating_agent->change_alkylating_agent Yes end_success Selective mono-methylation achieved check_alkylating_agent->end_success No change_alkylating_agent->end_success

Caption: A troubleshooting workflow for minimizing over-methylation in aniline synthesis.

Advanced Selective Mono-methylation Protocols

For researchers seeking highly selective methods, several advanced protocols have been developed.

Copper-Promoted Cross-Coupling with Methylboronic Acid

This method, a variation of the Chan-Lam coupling, provides a selective approach to N-monomethylation of anilines.[5][6]

Key Features:

  • High Selectivity: Generally produces good to excellent yields of the N-methylaniline with minimal dimethylated byproduct.[6]

  • Mild Conditions: The reaction proceeds under relatively mild conditions.[6]

  • Functional Group Tolerance: Tolerates a variety of functional groups such as ketones, esters, and aryl halides.[6]

Experimental Protocol:

A general procedure involves an incubation period of the aniline substrate with a copper reagent before the addition of methylboronic acid.[5]

  • To a reaction vessel, add the aniline substrate, Cu(OAc)₂, and a base such as pyridine in a solvent like dioxane.

  • Heat the mixture and allow it to incubate.

  • After the incubation period, add methylboronic acid to the reaction mixture.

  • Continue heating under reflux until the reaction is complete (monitored by TLC or GC).

  • After completion, the reaction is worked up using standard extraction and purification techniques.

Data Summary:

Aniline SubstrateCopper SaltBaseSolventYield of N-methylaniline
Electron-rich anilinesCu(OAc)₂PyridineDioxaneGood to Excellent
Electron-deficient anilinesCu(OAc)₂PyridineDioxaneGood to Excellent
Sterically hindered anilinesCu(OAc)₂PyridineDioxaneGood to Excellent

Table based on findings in Organic Letters, 2009, 11, 1677-1680.[6]

NHC-Iridium Catalyzed Methylation with Methanol

This method utilizes methanol as a green and cost-effective methylating agent in the presence of an N-heterocyclic carbene iridium (NHC-Ir) catalyst.[7][8]

Key Features:

  • Green Chemistry: Employs methanol, a sustainable reagent.[7]

  • High Efficiency: Can achieve quantitative yields with low catalyst loadings.[7]

  • Catalyst Reusability: The solid molecular catalyst can be recovered and reused multiple times without significant loss of activity.[7][8]

Experimental Protocol:

  • In a reaction vessel, combine the aniline, the NHC-Ir solid molecular catalyst, and a base (e.g., KOtBu) in methanol.[7]

  • Seal the vessel and heat the reaction mixture to the specified temperature (e.g., 130 °C).[7]

  • Monitor the reaction progress by GC.

  • Upon completion, cool the reaction, and the solid catalyst can be recovered by centrifugation for reuse.[7]

  • The product can be isolated and purified from the supernatant.

NHC_Ir_Catalysis cluster_reactants Reactants cluster_catalyst Catalytic System cluster_products Products Aniline Aniline Reaction Selective N-Monomethylation Aniline->Reaction Methanol Methanol (CH3OH) Methanol->Reaction Catalyst NHC-Ir Catalyst Catalyst->Reaction Catalyzes Base Base (e.g., KOtBu) Base->Reaction Activates Monomethylaniline N-Monomethylaniline Water Water (H2O) Reaction->Monomethylaniline Reaction->Water

Caption: Simplified workflow of NHC-Ir catalyzed selective N-monomethylation of aniline.

Reductive Amination (Eschweiler-Clarke Reaction)

This is a classical method for the methylation of primary and secondary amines using excess formic acid and formaldehyde.[9] While traditionally known for producing tertiary amines, modifications can improve selectivity for the mono-methylated product.

Key Features:

  • Readily Available Reagents: Uses common and inexpensive reagents.

  • Avoids Quaternary Salts: The reaction does not proceed to form quaternary ammonium salts.[9]

Experimental Protocol (General):

  • The amine is treated with formaldehyde to form an imine intermediate.[9]

  • Formic acid then acts as a hydride donor to reduce the imine to a secondary amine.[9]

  • Careful control of the stoichiometry of formaldehyde is necessary to favor the mono-methylated product, though the formation of the tertiary amine is often thermodynamically favored.[9]

Note: For selective mono-methylation, other reductive amination systems might be more suitable. For instance, using zinc and aqueous formaldehyde with pH control can achieve selective mono- or di-methylation.[10]

References

Technical Support Center: Solvent Effects on Aniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to solvent effects on the reaction rate of aniline synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my aniline synthesis reaction proceeding slower than expected?

A1: Several factors can influence the reaction rate, with the choice of solvent being a critical one. The polarity, protic or aprotic nature, and coordinating ability of the solvent can significantly impact the reactivity of the aniline nucleophile and the stability of the transition state. For instance, in reactions like acetylation, using a solvent like acetic acid can lead to a faster reaction rate compared to a less polar solvent like diethyl ether.[1] This is because acetic acid can better stabilize the transition state.[1] Conversely, in some reactions, protic solvents like methanol can form hydrogen bonds with the aniline, reducing its nucleophilicity and slowing down the reaction compared to aprotic solvents like DMSO.[2]

Q2: I am observing the formation of multiple byproducts. How can the solvent choice help in improving the selectivity?

A2: Solvent choice can be pivotal in controlling the selectivity of your reaction. For example, during the bromination of aniline, using a polar solvent like water can lead to the formation of 2,4,6-tribromoaniline due to the high reactivity of aniline.[3] Switching to a non-polar solvent like carbon disulfide (CS2) can reduce the formation of multiple brominated products by decreasing the dissociation of bromine and thus lowering the concentration of the electrophile.[3]

Q3: My final aniline product is dark or oily. What are the likely causes and how can I fix this?

A3: A dark-colored product often indicates the presence of oxidized impurities or colored byproducts.[4] This can be exacerbated by certain solvents or reaction conditions. To mitigate this, consider the following:

  • Use Purified Reagents: Ensure your starting aniline and other reagents are pure and colorless.[4]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation.[4]

  • Purification: Treat the crude product with activated carbon during recrystallization to adsorb colored impurities.[4] An acidic wash during liquid-liquid extraction can also help remove unreacted basic aniline.[4]

Q4: How do protic and aprotic solvents specifically affect the reaction rate?

A4: The effect of protic versus aprotic solvents depends on the reaction mechanism.

  • Protic Solvents (e.g., water, methanol, ethanol): These solvents can solvate both the nucleophile (aniline) and the electrophile. In some cases, hydrogen bonding from the solvent to the aniline's lone pair can decrease its nucleophilicity, slowing the reaction.[2] However, if the transition state is highly polar or charged, a protic solvent can stabilize it, thereby increasing the reaction rate. For example, the reaction of benzenesulfonyl chloride with aniline is fastest in water, followed by methanol.[5]

  • Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents do not have acidic protons and are less capable of hydrogen bonding with the nucleophile. This can leave the aniline more "free" and nucleophilic, leading to a faster reaction rate in many cases.[2] For instance, aniline is a more reactive nucleophile in DMSO compared to methanol.[2]

Troubleshooting Guides

Issue 1: Low Reaction Rate in Nucleophilic Aromatic Substitution (SNAr)
Symptom Possible Cause Troubleshooting Step
Reaction is sluggish or does not go to completion.Solvent is too non-polar: The intermediate in many SNAr reactions is charged (Meisenheimer complex), and a non-polar solvent will not stabilize it effectively.Switch to a more polar aprotic solvent like DMSO or DMF to better solvate and stabilize the charged intermediate.
Protic solvent is deactivating the nucleophile: The solvent is forming strong hydrogen bonds with the aniline, reducing its nucleophilicity.[2]Change to a polar aprotic solvent. If a protic solvent is necessary, consider using a co-solvent to modulate the polarity and hydrogen bonding properties.
Issue 2: Poor Yield and Purity During Acylation of Aniline
Symptom Possible Cause Troubleshooting Step
Formation of di-acylated or other byproducts.Reaction conditions are too harsh or the solvent is not optimal. For the acetylation of aniline, using a mixture of water and a suitable organic solvent can help control the reaction. The procedure often involves dissolving aniline in water with hydrochloric acid, followed by the addition of acetic anhydride and sodium acetate.[6]
Product is difficult to purify.Incomplete reaction or presence of unreacted starting materials. Ensure the reaction goes to completion by monitoring with TLC.[6] During workup, an acidic wash can remove unreacted aniline.[4] Recrystallization from a suitable solvent system, like an ethanol/water mixture, is often effective for purification.[4]

Quantitative Data on Solvent Effects

The following table summarizes the effect of different solvents on the second-order rate coefficients for the reaction of benzenesulfonyl chloride with aniline at 25°C.

Solvent Second-Order Rate Coefficient (k₂) Relative Rate
WaterHighestFastest
MethanolHighFast
Propan-2-olModerateSlower
Ethyl AcetateLowestSlowest

Data compiled from information suggesting the order of reaction rates in these solvents.[5]

Experimental Protocols

Protocol 1: Acetylation of Aniline

This protocol is a common method for the synthesis of acetanilide from aniline.[6]

  • Dissolution: Dissolve 500 mg of aniline in 14 mL of water. Two layers will be observed as aniline is immiscible in water.

  • Acidification: Add 0.45 mL of concentrated hydrochloric acid to the mixture.

  • Reagent Preparation: Prepare a solution of 530 mg of sodium acetate in 3 mL of water. Measure out 0.6 mL of acetic anhydride.

  • Reaction: Add the acetic anhydride to the aniline hydrochloride solution and swirl to mix. Immediately add the sodium acetate solution. Acetanilide will precipitate as a white solid.

  • Isolation: Cool the mixture in an ice bath and collect the solid product by vacuum filtration.

  • Purification: Recrystallize the crude acetanilide from a 95% ethanol/water mixture.

Protocol 2: Reduction of Nitrobenzene to Aniline using Tin and HCl

This is a classic laboratory method for the synthesis of aniline.[7][8]

  • Setup: In a round-bottom flask fitted with a reflux condenser, place 20 g of nitrobenzene and 40 g of granulated tin.[7]

  • Acid Addition: Slowly add 100 mL of concentrated hydrochloric acid in small portions (about 10 mL at a time) while shaking the flask.[7] The temperature should be kept below 60°C by cooling if necessary.[7]

  • Reaction: After all the acid has been added, heat the mixture in a water bath for about 20 minutes to ensure the reaction is complete.[7]

  • Workup: Cool the flask to obtain a solid mass. Add concentrated sodium hydroxide solution until the mixture is alkaline and a clear solution is obtained. Aniline will separate as an oily layer.[7]

  • Purification: The aniline can be further purified by steam distillation.[7]

Visualizations

experimental_workflow cluster_acetylation Protocol 1: Acetylation of Aniline cluster_reduction Protocol 2: Reduction of Nitrobenzene A1 Dissolve Aniline in H₂O + HCl A2 Add Acetic Anhydride A1->A2 A3 Add Sodium Acetate Solution A2->A3 A4 Precipitation of Acetanilide A3->A4 A5 Vacuum Filtration A4->A5 A6 Recrystallization (Ethanol/Water) A5->A6 R1 Mix Nitrobenzene and Tin R2 Slowly Add Conc. HCl R1->R2 R3 Heat in Water Bath R2->R3 R4 Add NaOH Solution R3->R4 R5 Separation of Aniline Layer R4->R5 R6 Steam Distillation R5->R6

Caption: Experimental workflows for the synthesis of acetanilide and aniline.

solvent_effects cluster_solvent_type Solvent Type cluster_effects Effects on Reaction Protic Protic Solvents (e.g., H₂O, MeOH) Rate_Increase Increased Reaction Rate Protic->Rate_Increase Stabilization of polar transition state Rate_Decrease Decreased Reaction Rate Protic->Rate_Decrease H-bonding with aniline reduces nucleophilicity Aprotic Aprotic Solvents (e.g., DMSO, CS₂) Aprotic->Rate_Increase Aniline is more 'free' and nucleophilic Selectivity_Increase Increased Selectivity Aprotic->Selectivity_Increase Reduced dissociation of electrophile (e.g., Br₂ in CS₂)

Caption: Logical relationships of solvent effects on aniline synthesis reaction rates and selectivity.

References

Validation & Comparative

Comparative analysis of spectroscopic data for aniline isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Spectroscopic Guide to Aniline and its Isomers

This guide provides a comparative analysis of key spectroscopic data for aniline and its three isomers: ortho-toluidine, meta-toluidine, and para-toluidine. The structural similarities of these aromatic amines, differing only in the position of a methyl group, lead to distinct spectroscopic signatures. Understanding these differences is crucial for their identification and characterization in pharmaceutical, chemical, and materials science research.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. For aniline and the toluidine isomers, two primary absorption bands are typically observed. The first, at a shorter wavelength, corresponds to the π → π* transition of the benzene ring, while the second, at a longer wavelength, is attributed to the n → π* transition involving the lone pair of electrons on the nitrogen atom. The position of the methyl group influences the electronic environment of the chromophore, causing slight shifts (hypsochromic or bathochromic) in the maximum absorbance wavelengths (λmax).

Table 1: UV-Vis Spectroscopy Data (λmax in nm)

Compoundλmax 1 (π → π)λmax 2 (n → π)Solvent
Aniline~230~280Ethanol/Cyclohexane[1]
o-Toluidine~234~286Ethanol
m-Toluidine~235~286Ethanol
p-Toluidine~235~292Ethanol

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups. In aniline and its isomers, key vibrational modes include the N-H stretching of the primary amine, C-N stretching, and the C-H out-of-plane bending of the aromatic ring. Primary amines like aniline exhibit two distinct N-H stretching bands: an asymmetrical and a symmetrical stretch.[2] The substitution pattern on the aromatic ring (ortho, meta, para) can be distinguished by the characteristic C-H out-of-plane bending bands in the 900-690 cm⁻¹ region.

Table 2: Key FTIR Vibrational Frequencies (cm⁻¹)

CompoundN-H Stretch (asym/sym)C=C Aromatic StretchC-N StretchAromatic C-H Bending
Aniline~3442 / ~3360[2]~1620, ~1500~1281[2]~750, ~690 (Monosubstituted)
o-Toluidine~3450 / ~3370~1620, ~1510~1270~750 (Ortho-disubstituted)
m-Toluidine~3440 / ~3360~1615, ~1515~1285~770, ~690 (Meta-disubstituted)
p-Toluidine~3430 / ~3350~1620, ~1510~1265~815 (Para-disubstituted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. The chemical shifts, splitting patterns, and integration of signals allow for unambiguous structural elucidation of the aniline isomers.

¹H NMR Spectroscopy

In the ¹H NMR spectra, the chemical shifts of the aromatic protons are influenced by the electronic effects of both the amino (-NH₂) and methyl (-CH₃) groups. The -NH₂ group is an activating, ortho-para directing group, causing upfield shifts for protons at these positions. The -CH₃ group is also activating and ortho-para directing. The interplay of these effects and the relative positions of the groups create unique splitting patterns for each isomer.

Table 3: ¹H NMR Chemical Shift Data (δ, ppm in CDCl₃)

Compound-NH₂ Protons (s, broad)Aromatic Protons (m)-CH₃ Protons (s)
Aniline~3.63[3]6.76-7.26[3]N/A
o-Toluidine~3.606.65-7.10~2.15
m-Toluidine~3.586.50-7.05~2.28
p-Toluidine~3.55~6.60 (d), ~6.95 (d)~2.23
¹³C NMR Spectroscopy

The ¹³C NMR spectra provide information on the carbon framework. The chemical shifts of the aromatic carbons are sensitive to the substituent effects, allowing for clear differentiation between the isomers.

Table 4: ¹³C NMR Chemical Shift Data (δ, ppm in CDCl₃)

CompoundAromatic Carbons-CH₃ Carbon
Aniline146.6, 129.3, 118.4, 115.1[3]N/A
o-Toluidine144.8, 130.6, 127.0, 122.3, 118.6, 115.0~17.5
m-Toluidine146.0, 139.0, 129.2, 119.5, 115.8, 112.5~21.5
p-Toluidine144.5, 129.8, 129.5, 115.3~20.5

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments. Aniline and its isomers are isomeric, meaning they have the same molecular weight. Therefore, their molecular ion (M⁺) peak will appear at the same m/z value. Differentiation relies on analyzing the fragmentation patterns, which can be influenced by the position of the methyl group, although these differences can sometimes be subtle.

Table 5: Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular WeightMolecular Ion (M⁺)Key Fragment Ions
AnilineC₆H₇N93.139366, 65, 39
o-ToluidineC₇H₉N107.15107106, 77, 51
m-ToluidineC₇H₉N107.15107106, 77, 51
p-ToluidineC₇H₉N107.15107106, 77, 51

Experimental Workflow

The following diagram illustrates a logical workflow for the spectroscopic identification of an unknown aniline isomer.

G cluster_0 Spectroscopic Analysis Workflow for Aniline Isomers Unknown Unknown Sample (Aniline or Toluidine Isomer) MassSpec Mass Spectrometry (GC-MS) Unknown->MassSpec MW_93 Result: MW = 93 MassSpec->MW_93 m/z = 93 MW_107 Result: MW = 107 MassSpec->MW_107 m/z = 107 IRSpec FTIR Spectroscopy Aromatic_Bending Analyze Aromatic C-H Bending Region (900-690 cm⁻¹) IRSpec->Aromatic_Bending NMRSpec NMR Spectroscopy (¹H and ¹³C) Splitting_Pattern Analyze Aromatic Proton Splitting Patterns (¹H NMR) NMRSpec->Splitting_Pattern Aniline_ID Identified: Aniline MW_93->Aniline_ID Toluidine_Isomer Identified as Toluidine Isomer MW_107->Toluidine_Isomer Toluidine_Isomer->IRSpec Toluidine_Isomer->NMRSpec Ortho Identified: o-Toluidine Aromatic_Bending->Ortho ~750 cm⁻¹ Meta Identified: m-Toluidine Aromatic_Bending->Meta ~770, ~690 cm⁻¹ Para Identified: p-Toluidine Aromatic_Bending->Para ~815 cm⁻¹ Splitting_Pattern->Ortho Complex Multiplet Splitting_Pattern->Meta Complex Multiplet Splitting_Pattern->Para Two Doublets (A₂B₂)

Caption: Logical workflow for identifying aniline isomers.

Experimental Protocols

UV-Vis Spectroscopy Protocol

A standard scanning UV-Vis spectrophotometer is used for this analysis.[1]

  • Sample Preparation: Accurately weigh approximately 1-5 mg of the analyte. Dissolve the sample in a UV-grade solvent (e.g., ethanol) in a 10 mL volumetric flask to create a stock solution. Perform serial dilutions to obtain a final concentration that yields an absorbance reading between 0.2 and 1.0 AU.[1]

  • Instrumentation and Measurement: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to serve as a reference blank. Fill a second matched quartz cuvette with the diluted sample solution. Record the spectrum over a range of 200-400 nm. Identify the wavelengths of maximum absorbance (λmax).[1]

FTIR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (e.g., p-toluidine) or a drop of the liquid sample (aniline, o-/m-toluidine) with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

  • Instrumentation and Measurement: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation and Measurement: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 or 500 MHz). For ¹H NMR, typical parameters include a spectral width of 0-15 ppm. For ¹³C NMR, the spectral width is typically 0-220 ppm.[4] Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for volatile or semi-volatile anilines.[1]

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or acetone.[1]

  • GC Method:

    • Injector: Set the injector temperature to 250 °C.[1]

    • Column: Use a standard capillary column (e.g., 30 m, 0.25 mm ID, with a 5% phenyl polydimethylsiloxane stationary phase).[1]

    • Oven Program: Start at a suitable initial temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp the temperature at a rate of 10-15 °C/min up to a final temperature of 250-280 °C.

  • MS Method:

    • Ionization: Use standard Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range appropriate for the expected compound and its fragments (e.g., m/z 40-200).[1]

    • Data Analysis: Identify the molecular ion (M⁺) peak and analyze the fragmentation pattern in the mass spectrum.

References

A Comparative Guide to the Reactivity of 4-Methoxy-2,5-dimethylaniline and Other Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 4-Methoxy-2,5-dimethylaniline with other structurally related anilines. Understanding the nuanced reactivity of this polysubstituted aniline is crucial for its application in the synthesis of pharmaceuticals, agrochemicals, and other functional organic materials. This document summarizes key quantitative data, details experimental protocols for reactivity assessment, and provides visualizations to elucidate the structure-reactivity relationships.

Introduction to Aniline Reactivity

Aniline and its derivatives are cornerstone building blocks in organic synthesis. The reactivity of the aniline core is primarily dictated by the electronic and steric nature of the substituents on the aromatic ring. These substituents modulate the electron density of the amino group and the aromatic ring, thereby influencing the compound's basicity and its propensity to undergo various chemical transformations, most notably electrophilic aromatic substitution and reactions at the nitrogen atom.

This compound possesses a combination of electron-donating groups: a methoxy group (-OCH₃) and two methyl groups (-CH₃). The methoxy group is a strong electron-donating group through resonance (+M effect) and weakly electron-withdrawing through induction (-I effect), with the resonance effect being dominant. The methyl groups are electron-donating through an inductive effect (+I effect). This combination of substituents is expected to significantly enhance the electron density on the aromatic ring and the nitrogen atom, making this compound a highly reactive nucleophile compared to unsubstituted aniline.

Quantitative Comparison of Aniline Basicity

The basicity of an aniline, quantified by the pKa of its conjugate acid (anilinium ion), is a direct measure of the availability of the lone pair of electrons on the nitrogen atom. Electron-donating groups increase the electron density on the nitrogen, making the aniline more basic (higher pKa), while electron-withdrawing groups have the opposite effect.

CompoundSubstituentsPredicted pKa
Aniline-4.6
4-Methoxyaniline4-OCH₃5.34
4-Methylaniline (p-Toluidine)4-CH₃5.08
4-Methoxy-2,6-dimethylaniline4-OCH₃, 2,6-(CH₃)₂4.91[1]
4-Methoxy-N,N-dimethylaniline4-OCH₃, N,N-(CH₃)₂5.84[2][3]

Note: The pKa values for 4-Methoxy-2,6-dimethylaniline and 4-Methoxy-N,N-dimethylaniline are predicted values and should be used as a reference for relative basicity.

Reactivity in Electrophilic Aromatic Substitution

The high electron density of the aromatic ring in this compound makes it exceptionally reactive towards electrophiles. The amino group is a powerful activating and ortho-, para-directing group.[4] The additional electron-donating methoxy and methyl groups further enhance this reactivity, often leading to rapid and multiple substitutions.[4]

In many instances, the high reactivity of anilines can be a synthetic challenge, leading to over-reaction and the formation of multiple products.[5][4] To control the reactivity and achieve selective substitution, the amino group is often protected by acetylation to form an acetanilide.[4] The amide group is still activating and ortho-, para-directing but to a lesser extent than the free amino group, allowing for more controlled reactions.[4]

Experimental Protocols

To quantitatively compare the reactivity of this compound with other anilines, a competitive N-acetylation experiment can be performed. This experiment allows for the direct comparison of the nucleophilicity of the different aniline derivatives.

Experimental Protocol: Competitive N-Acetylation of Anilines

Objective: To determine the relative reactivity of this compound and a reference aniline (e.g., aniline or p-toluidine) towards acetylation with acetic anhydride.

Materials:

  • This compound

  • Reference aniline (e.g., aniline)

  • Acetic anhydride

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Internal standard for GC or HPLC analysis (e.g., Dodecane)

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Prepare equimolar stock solutions of this compound and the reference aniline in the chosen anhydrous solvent.

  • In a reaction flask, combine equal volumes of the two aniline stock solutions.

  • Add a known amount of the internal standard.

  • Cool the mixture in an ice bath.

  • Slowly add a limiting amount of acetic anhydride (e.g., 0.1 to 0.5 equivalents relative to the total moles of anilines) to the stirred solution.

  • Allow the reaction to proceed for a set amount of time (e.g., 30 minutes).

  • Quench the reaction by adding an excess of the quenching solution.

  • Extract the organic layer, wash with brine, and dry over the drying agent.

  • Analyze the product mixture by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • The relative amounts of the two acetanilide products, determined by integrating the peak areas relative to the internal standard, will indicate the relative reactivity of the two anilines.

Visualizing Reactivity Factors

The interplay of electronic and steric effects governs the reactivity of substituted anilines. The following diagrams, generated using the DOT language, illustrate these relationships.

G Factors Influencing Aniline Reactivity substituents Substituents on Aromatic Ring electronic_effects Electronic Effects (+I, -I, +M, -M) substituents->electronic_effects steric_effects Steric Effects (Ortho substituents) substituents->steric_effects reactivity Overall Reactivity electronic_effects->reactivity Modulates electron density steric_effects->reactivity Hinders approach of electrophile

Caption: Key factors influencing the chemical reactivity of substituted anilines.

G Workflow for Comparative Reactivity Study start Start: Prepare Equimolar Aniline Solutions reaction Competitive Reaction (e.g., N-Acetylation) start->reaction analysis Product Analysis (GC/HPLC) reaction->analysis conclusion Determine Relative Reactivity analysis->conclusion

Caption: Experimental workflow for comparing the reactivity of different anilines.

Conclusion

This compound is a highly activated aromatic amine due to the presence of multiple electron-donating substituents. This enhanced nucleophilicity makes it a valuable synthon for the introduction of this moiety into target molecules. However, its high reactivity necessitates careful control of reaction conditions to avoid unwanted side reactions. The provided experimental protocol for competitive N-acetylation offers a robust method for quantitatively assessing its reactivity relative to other anilines, enabling researchers to make informed decisions in synthetic planning and process development.

References

A Comparative Guide to the Synthesis of Substituted Anilines: Benchmarking Efficiency and Practicality

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted anilines is a fundamental transformation in organic chemistry, critical for the development of pharmaceuticals, agrochemicals, and advanced materials. The efficiency, substrate scope, and functional group tolerance of synthetic methodologies are paramount considerations for chemists in both academic and industrial settings. This guide provides an objective comparison of the most common and impactful methods for aniline synthesis, supported by experimental data to inform methodological choices.

Data Presentation: A Head-to-Head Comparison of Synthetic Efficiencies

The following tables summarize the key performance indicators for established and innovative synthetic routes to substituted anilines, offering a clear and concise overview for easy comparison.

Table 1: Reduction of Substituted Nitroaromatics

The reduction of nitroarenes is a classic and widely used method for the synthesis of anilines due to the ready availability of a diverse range of nitroaromatic precursors.

Catalyst/ReagentSubstrate ExampleProduct ExampleKey ConditionsYield (%)Reference(s)
Catalytic Hydrogenation
0.3 wt% Pd/Al₂O₃NitrobenzeneAnilineVapor phase, 60-180 °C, excess H₂97 (selectivity)
Pd/CNitrobenzeneAnilineH₂ (gas), Room Temperature>95
Raney Nip-Chloronitrobenzenep-ChloroanilineH₂ (gas), 20-80 °C, 0.05-1.0 MPaHigh
Metal/Acid Systems
Fe/HClNitrobenzeneAnilineRefluxHigh
Sn/HClNitrobenzeneAnilineRefluxHigh
Transfer Hydrogenation
Hydrazine Hydrate/Fe₂O₃NitrobenzeneAniline80-100 °C98
Table 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful and versatile C-N bond-forming reaction, prized for its broad substrate scope and functional group tolerance.

Palladium PrecatalystLigandAryl HalideAmineBaseSolventTemperature (°C)Time (h)Yield (%)Reference(s)
Pd₂(dba)₃XPhos4-BromotolueneAnilineNaOtBuToluene10012-2495
Pd(OAc)₂RuPhos4-ChlorotolueneMorpholineK₃PO₄Toluene100298
[Pd(allyl)Cl]₂t-BuXPhosBromobenzeneCarbazoleNaOtBuToluene1002492
Pd₂(dba)₃BrettPhos4-ChloroanisoleBenzylamineNaOtBuDioxane11018-3685
Table 3: Reductive Amination

Reductive amination provides a direct route to N-substituted anilines from carbonyl compounds and primary or secondary anilines. The choice of reducing agent is critical for the success of this transformation.

Carbonyl CompoundAnilineReducing AgentSolventKey ConditionsYield (%)Reference(s)
BenzaldehydeAnilineNaBH(OAc)₃1,2-DichloroethaneRoom Temperature, 24h92
CyclohexanoneAnilineNaBH₃CNMethanol, pH 6-7Room Temperature88
BenzaldehydeAnilineH₂/Pd/CEthanolRoom Temperature, 1 atm95
4-Methoxybenzaldehyde4-NitroanilineNaBH₄MethanolReflux85
Table 4: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a viable pathway for the synthesis of anilines, particularly when the aromatic ring is activated by electron-withdrawing groups.

Aryl HalideAmineBaseSolventTemperature (°C)Time (h)Yield (%)Reference(s)
1-Chloro-2,4-dinitrobenzeneAniline-EthanolReflux195
1-Fluoro-2,4-dinitrobenzeneAnilineEt₃NDMF100298
8-chloro-triazolo-[4,3-a]pyrazine2-Trifluoromethylaniline-PEG-4001200.0875
2,4-DinitrochlorobenzeneAmmonia-Chlorobenzene100597

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and adaptation.

Reduction of Nitrobenzene to Aniline using Fe/HCl

Materials:

  • Nitrobenzene

  • Iron filings (activated)

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide solution (20%)

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add nitrobenzene (1.0 eq) and iron filings (3.0 eq).

  • Slowly add concentrated hydrochloric acid (5.0 eq) in portions through the condenser. The reaction is exothermic and may require cooling in a water bath to control the rate.

  • After the initial vigorous reaction subsides, heat the mixture to reflux for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully basify with 20% sodium hydroxide solution until the mixture is strongly alkaline (pH > 10). This will precipitate iron salts and liberate the free aniline.

  • Extract the aniline with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude aniline.

  • The product can be further purified by distillation if necessary.

Buchwald-Hartwig Amination of 4-Bromotoluene with Aniline

Materials:

  • 4-Bromotoluene (1.0 eq)

  • Aniline (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Anhydrous Toluene

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add 4-bromotoluene and aniline to the Schlenk tube.

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filter cake with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reductive Amination of Benzaldehyde with Aniline

Materials:

  • Benzaldehyde (1.0 eq)

  • Aniline (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

Procedure:

  • To a round-bottom flask, add benzaldehyde, aniline, and 1,2-dichloroethane.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride in one portion.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify by column chromatography if necessary.

Mandatory Visualization

The following diagrams illustrate key signaling pathways, experimental workflows, or logical relationships described in this guide.

Synthesis_Workflow cluster_start Starting Material Consideration cluster_methods Synthetic Route Selection cluster_reactions Reaction Execution cluster_end Product Analysis Start Define Target Substituted Aniline Nitroarene Nitroarene Available? Start->Nitroarene ArylHalide Aryl Halide/Triflate Available? Nitroarene->ArylHalide No Reduction Reduction of Nitroaromatic Nitroarene->Reduction Yes Carbonyl Carbonyl Compound Available? ArylHalide->Carbonyl No Buchwald Buchwald-Hartwig Amination ArylHalide->Buchwald Yes ActivatedAryl Activated Aryl Halide (with EWG)? Carbonyl->ActivatedAryl No ReductiveAmination Reductive Amination Carbonyl->ReductiveAmination Yes SNAr Nucleophilic Aromatic Substitution (SNAr) ActivatedAryl->SNAr Yes Product Substituted Aniline ActivatedAryl->Product No (Consider alternative strategies) Reduction->Product Buchwald->Product ReductiveAmination->Product SNAr->Product Buchwald_Hartwig_Cycle Catalytic Cycle of Buchwald-Hartwig Amination Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII L_nPd(II)(Ar)(X) OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord PdII_Amine [L_nPd(II)(Ar)(HNR'R'')]^+X^- AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L_nPd(II)(Ar)(NR'R'') Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR'R'' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Amine HNR'R'' Amine->AmineCoord

A Comparative Guide to the Cross-Validation of Analytical Methods for Quantifying Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of commonly employed analytical methods for the quantification of aniline and its derivatives. Aniline and its derivatives are crucial intermediates in various industries, including pharmaceuticals and dyes, but their potential toxicity necessitates robust and reliable analytical methods for their detection and quantification.[1] This document outlines the principles of method validation, presents detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and offers a comparative analysis of their performance based on experimental data.

The cross-validation of analytical methods is a critical process to ensure the reliability and consistency of results, particularly when transferring methods between laboratories or comparing data from different analytical techniques.[2] This process involves a systematic comparison of validated methods to demonstrate that they are fit for their intended purpose.[3]

Principles of Analytical Method Validation

The validation of an analytical procedure is the process of demonstrating its suitability for the intended use.[3] Key validation parameters, as recommended by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, accuracy, precision, and robustness.[4][5]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[5]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[6]

  • Accuracy: The closeness of test results obtained by the method to the true value.[5]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[7]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8][9]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]

digraph "Analytical_Method_Validation_Workflow" {
  graph [rankdir="LR", splines=ortho, nodesep=0.4];
  node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
  edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Plan" { label="Planning"; style="filled"; color="#E8F0FE"; node [fillcolor="#FFFFFF"]; Protocol [label="Define Validation Protocol\n(Purpose, Parameters, Criteria)"]; }

subgraph "cluster_Execute" { label="Execution"; style="filled"; color="#E6F4EA"; node [fillcolor="#FFFFFF"]; Specificity [label="Specificity"]; Linearity [label="Linearity & Range"]; Accuracy [label="Accuracy"]; Precision [label="Precision\n(Repeatability, Intermediate)"]; LOD_LOQ [label="LOD & LOQ"]; Robustness [label="Robustness"]; }

subgraph "cluster_Report" { label="Reporting"; style="filled"; color="#FCE8E6"; node [fillcolor="#FFFFFF"]; Report [label="Validation Report\n(Summary of Results)"]; }

Protocol -> Specificity [label="Perform Experiments"]; Specificity -> Linearity; Linearity -> Accuracy; Accuracy -> Precision; Precision -> LOD_LOQ; LOD_LOQ -> Robustness; Robustness -> Report [label="Document"]; }

The process of cross-validating two analytical methods.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Aniline and N-methylaniline[6]
  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a photo diode array detector.

  • Column: 250 mm long reversed-phase silica-C18 column (Nucleosil, Macherey–Nagel) with a particle size of 5 µm and a pore size of 100 Å.[6]

  • Mobile Phase: An acetonitrile–water mixture with a volume fraction of 70:30.[6]

  • Flow Rate: 0.7 mL/min.[6]

  • Column Temperature: 30 °C.[6]

  • Injection Volume: 10 μL.[6]

  • Detection: UV detector at 190 nm.[6]

  • Retention Times: Aniline: 4.94 min, N-methylaniline: 5.76 min.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) for Aniline[13]
  • Sample Preparation: Aniline and the internal standard (N-methyl aniline) are extracted from alkalinized serum using chloroform. The extract is then derivatized with 4-carbethoxyhexafluorobutyryl chloride.[10]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Injection: The reconstituted residue in ethyl acetate is injected into the GC-MS.[10]

  • Detection: Mass spectrometry, monitoring for the molecular ion of derivatized aniline at m/z 343 and the derivatized internal standard at m/z 357.[10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 2-Methyl-6-nitro aniline[9]
  • Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer.

  • Column: LiChrospher RP-18 (100 × 4.6 mm), 5.0 µm.[9]

  • Mobile Phase: A gradient of acetonitrile (A) and 0.01 M ammonium acetate buffer (B).[9]

  • Gradient Program: T/%B: 0/5, 2.50/15, 5.00/30, 10.00/50, 15.00/95, and 20.00/95.[9]

  • Detection: Tandem mass spectrometry in selected ion monitoring (SIM) mode.[9]

Conclusion

References

A Comparative Guide to the Spectroscopic Identification of Impurities in Synthesized 4-Methoxy-2,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for the identification of potential impurities in synthesized 4-Methoxy-2,5-dimethylaniline. Ensuring the purity of this compound is critical for its application in pharmaceutical synthesis and materials science, as even minor impurities can significantly impact reaction yields, product stability, and biological activity. This document outlines detailed experimental protocols and presents comparative data to facilitate the unambiguous identification of common process-related impurities.

Potential Impurities in the Synthesis of this compound

The synthesis of this compound typically involves the reduction of a nitroaromatic precursor, such as 1-methoxy-2,5-dimethyl-4-nitrobenzene. Based on this synthetic route, several potential impurities can arise.[1][2] These include unreacted starting materials, byproducts from incomplete reactions, and degradation products formed through oxidation.[3]

Common Impurities Include:

  • 1-Methoxy-2,5-dimethyl-4-nitrobenzene: The unreacted starting material.

  • 2,5-Dimethyl-p-benzoquinone: An oxidation product of the aniline. Aniline derivatives are susceptible to oxidation, which can lead to the formation of colored impurities like quinones.[1][3]

  • 4-Amino-2,5-dimethylphenol: A potential byproduct if demethylation of the methoxy group occurs during the reduction process.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques used in the identification of these impurities are provided below.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio and fragmentation patterns.[4]

  • Sample Preparation: Dissolve 1 mg of the synthesized this compound sample in 1 mL of high-purity methanol.

  • Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

    • Ion Source Temperature: 230°C.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of the main compound and any impurities present.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Pulse Width: 30°

  • ¹³C NMR Parameters:

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Pulse Program: Proton-decoupled.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the sample, which can help in the identification of impurities with different functional groups than the target compound.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of the sample with 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Instrumentation: A standard FTIR spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

Spectroscopic Data Comparison

The following table summarizes the expected spectroscopic data for this compound and its potential impurities. This data can be used as a reference for the identification of impurities in a synthesized sample.

Compound Structure Molecular Weight ( g/mol ) Key ¹H NMR Signals (δ, ppm in CDCl₃) Key FTIR Bands (cm⁻¹) MS (m/z)
This compound this compound151.216.6 (s, 1H), 6.5 (s, 1H), 3.7 (s, 3H), 3.6 (br s, 2H), 2.2 (s, 3H), 2.1 (s, 3H)3450-3300 (N-H stretch), 2950-2850 (C-H stretch), 1620 (N-H bend), 1230 (C-O stretch)151 (M+), 136, 108
1-Methoxy-2,5-dimethyl-4-nitrobenzene 1-Methoxy-2,5-dimethyl-4-nitrobenzene181.187.8 (s, 1H), 6.8 (s, 1H), 3.9 (s, 3H), 2.5 (s, 3H), 2.2 (s, 3H)3100-3000 (Ar C-H), 2950-2850 (C-H stretch), 1520 & 1340 (NO₂ stretch), 1250 (C-O stretch)181 (M+), 166, 136, 91
2,5-Dimethyl-p-benzoquinone 2,5-Dimethyl-p-benzoquinone136.156.6 (s, 2H), 2.0 (s, 6H)3050 (C-H stretch), 1660 (C=O stretch), 1600 (C=C stretch)136 (M+), 108, 82, 54
4-Amino-2,5-dimethylphenol 4-Amino-2,5-dimethylphenol137.186.5 (s, 1H), 6.4 (s, 1H), 4.5 (br s, 1H, -OH), 3.5 (br s, 2H, -NH₂), 2.1 (s, 3H), 2.0 (s, 3H)3400-3200 (O-H & N-H stretch), 2950-2850 (C-H stretch), 1610 (N-H bend), 1250 (C-O stretch)137 (M+), 122, 106

Workflow for Impurity Identification

The logical workflow for identifying impurities in a synthesized batch of this compound is illustrated below. This process involves a multi-pronged analytical approach to ensure comprehensive characterization.

Impurity Identification Workflow start Synthesized Sample of This compound gcms GC-MS Analysis start->gcms nmr NMR Analysis (¹H and ¹³C) start->nmr ftir FTIR Analysis start->ftir data_analysis Data Analysis and Comparison to Reference Spectra gcms->data_analysis nmr->data_analysis ftir->data_analysis impurity_id Identification of Impurities data_analysis->impurity_id quantification Quantification of Impurities impurity_id->quantification final_report Purity Assessment Report quantification->final_report

Caption: Workflow for Spectroscopic Impurity Identification.

By employing this systematic approach and comparing the obtained spectroscopic data with the reference values provided, researchers can confidently identify and quantify impurities in synthesized this compound, ensuring the quality and reliability of the final product.

References

Evaluating the electronic effects of substituents on aniline basicity

Author: BenchChem Technical Support Team. Date: December 2025

Aniline, a primary aromatic amine, exhibits basic properties due to the lone pair of electrons on the nitrogen atom. The availability of this lone pair to accept a proton determines its basicity. The introduction of substituents on the aromatic ring can significantly alter the electron density on the nitrogen atom, thereby influencing the basicity of the aniline molecule. This guide provides a comparative analysis of the electronic effects of various substituents on aniline basicity, supported by experimental data and a detailed experimental protocol for its determination.

The Influence of Substituents on Aniline Basicity

The basicity of substituted anilines is a direct measure of the availability of the lone pair of electrons on the nitrogen atom. This can be quantified by the acid dissociation constant (pKa) of the conjugate acid, the anilinium ion (ArNH3+). A higher pKa value indicates a stronger base, as it implies the conjugate acid is weaker and less likely to donate its proton.

Electron-Donating Groups (EDGs): Substituents that donate electron density to the aromatic ring, such as alkyl (-CH3) and methoxy (-OCH3) groups, increase the electron density on the nitrogen atom.[1] This enhanced electron density makes the lone pair more available for protonation, resulting in an increase in basicity and a higher pKa value compared to unsubstituted aniline.[2]

Electron-Withdrawing Groups (EWGs): Conversely, substituents that withdraw electron density from the aromatic ring, such as nitro (-NO2), cyano (-CN), and halide (-Cl, -Br) groups, decrease the electron density on the nitrogen atom.[1] This is due to their inductive and/or resonance effects, which delocalize the nitrogen's lone pair, making it less available to accept a proton. Consequently, these groups reduce the basicity of aniline, leading to a lower pKa value.[2]

The position of the substituent (ortho, meta, or para) also plays a crucial role. Resonance effects are most pronounced when the substituent is in the para or ortho position, allowing for direct delocalization of the nitrogen's lone pair. Inductive effects, on the other hand, operate through the sigma bonds and their influence decreases with distance.

Comparative Analysis of pKa Values

The following table summarizes the experimental pKa values for a selection of substituted anilines, illustrating the electronic effects of different functional groups. A higher pKa corresponds to a stronger base.

SubstituentPositionHammett Constant (σ)pKa of Conjugate Acid
-NH2para-0.666.08[3]
-OCH3para-0.275.34[3]
-CH3para-0.175.08[3]
-H - 0.00 4.60[3]
-Fpara0.064.65
-Clpara0.233.98[3]
-Brpara0.233.91[3]
-Ipara0.183.78
-CNpara0.661.74[3]
-NO2para0.781.00[3]
-CH3meta-0.074.69
-OCH3meta0.124.20
-Clmeta0.373.52
-Brmeta0.393.51
-CNmeta0.562.75
-NO2meta0.712.47

Data compiled from multiple sources.[3][4]

Experimental Protocol: Determination of pKa by Potentiometric Titration

This protocol outlines a standard method for determining the pKa of a substituted aniline by titrating it with a strong acid and monitoring the pH.

I. Materials and Reagents:

  • Substituted aniline sample

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Buret (50 mL)

  • Beaker (150 mL)

  • Analytical balance

II. Procedure:

  • Sample Preparation: Accurately weigh a known amount of the substituted aniline and dissolve it in a specific volume of deionized water in a beaker. If the aniline derivative has low water solubility, a co-solvent like ethanol may be used, but the pKa value will be for that specific solvent system.

  • Titration Setup: Place the beaker on a magnetic stirrer and add a stir bar. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar. Position the buret filled with the standardized HCl solution above the beaker.

  • Initial Measurement: Record the initial pH of the aniline solution before adding any titrant.

  • Titration: Begin adding the HCl solution in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record the pH value and the total volume of titrant added.

  • Equivalence Point: Continue the titration, reducing the increment size as the pH begins to change more rapidly, indicating the approach to the equivalence point. Continue adding titrant well past the equivalence point until the pH curve flattens out again.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

    • Determine the volume of HCl at the equivalence point, which is the point of steepest inflection on the curve. This can be found using the first or second derivative of the titration curve.

    • The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of HCl required to reach the equivalence point has been added).

Visualization of Electronic Effects

The following diagram illustrates the logical flow of how electronic effects of substituents influence the basicity of aniline.

G substituent Substituent on Aniline Ring edg Electron-Donating Group (EDG) (-CH₃, -OCH₃) substituent->edg ewg Electron-Withdrawing Group (EWG) (-NO₂, -Cl) substituent->ewg increase_density Increases Electron Density on Nitrogen Atom edg->increase_density Donates e⁻ decrease_density Decreases Electron Density on Nitrogen Atom ewg->decrease_density Withdraws e⁻ effect Electronic Effect on Nitrogen increase_basicity Lone Pair More Available ↑ Basicity (Higher pKa) increase_density->increase_basicity decrease_basicity Lone Pair Less Available ↓ Basicity (Lower pKa) decrease_density->decrease_basicity result Impact on Basicity

Caption: Logical workflow of substituent effects on aniline basicity.

References

A Comparative Guide to the Purity Analysis of 4-Methoxy-2,5-dimethylaniline by Quantitative NMR (qNMR) and Other Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and chemical synthesis, the accurate determination of a compound's purity is fundamental to ensuring the quality, safety, and efficacy of their work. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 4-Methoxy-2,5-dimethylaniline. This document outlines detailed experimental methodologies and presents supporting data to illustrate the performance of each technique.

Introduction to Purity Analysis Techniques

The choice of an analytical technique for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis, such as the desired accuracy, precision, and sensitivity.

  • Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself.[1] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal, enabling a highly accurate and absolute measure of purity when compared to a certified internal standard.[2]

  • High-Performance Liquid Chromatography (HPLC) is a widely used separation technique ideal for non-volatile or thermally labile compounds.[3] Purity is typically determined by area normalization, where the main peak's area is expressed as a percentage of the total area of all detected peaks.[2] For higher accuracy, an external standard of the analyte is used to create a calibration curve.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds.[4] It offers high sensitivity and selectivity, making it particularly useful for impurity profiling, where the mass spectrometer helps to identify unknown impurities based on their mass-to-charge ratio and fragmentation patterns.[5]

Experimental Protocols

Quantitative NMR (qNMR) Spectroscopy

The qNMR method provides a direct and absolute measure of the purity of this compound by using an internal standard with a known purity.

Methodology:

  • Sample and Standard Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a vial.

    • Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene) into the same vial. The internal standard should have signals that do not overlap with the analyte signals.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, DMSO-d6) in which both the analyte and the internal standard are fully soluble.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

    • Acquisition Parameters:

      • Flip Angle: 30-90 degrees. A 90-degree pulse provides the maximum signal for a single scan.

      • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons being quantified in both the analyte and the internal standard to ensure full relaxation. A typical value is 30 seconds.[6]

      • Number of Scans (ns): A sufficient number of scans (e.g., 8-16) should be acquired to achieve an adequate signal-to-noise ratio.

      • Acquisition Time (aq): Typically 2-4 seconds.

    • Temperature: Maintain a constant temperature (e.g., 298 K).

  • Data Processing and Analysis:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Perform phase correction and baseline correction.

    • Integrate a well-resolved, characteristic signal of this compound (e.g., the methoxy protons or aromatic protons) and a well-resolved signal of the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_IS = Purity of the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh This compound weigh_is Accurately weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire ¹H NMR Spectrum (Optimized Parameters) transfer->nmr_acq process_spec Process Spectrum (FT, Phasing, Baseline Correction) nmr_acq->process_spec integrate Integrate Analyte and Internal Standard Signals process_spec->integrate calculate Calculate Purity integrate->calculate

Quantitative NMR (qNMR) Experimental Workflow.
High-Performance Liquid Chromatography (HPLC)

This method separates this compound from its impurities, and the purity is determined by the relative peak area.

Methodology:

  • Instrumentation and Conditions:

    • System: HPLC with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or a buffer like phosphate). For example, start with 30% acetonitrile and increase to 90% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase or a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Inject the sample and record the chromatogram.

    • Identify the peak corresponding to this compound based on its retention time.

    • Calculate the purity using the area normalization method:

      Purity (%) = (Area_analyte / Total_Area_all_peaks) * 100

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing dissolve_sample Dissolve Sample in Mobile Phase dilute Dilute to Working Concentration dissolve_sample->dilute filter_sample Filter Sample (0.45 µm) dilute->filter_sample inject Inject into HPLC System filter_sample->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate All Chromatographic Peaks detect->integrate calculate Calculate Purity (Area Normalization) integrate->calculate GCMS_Logical_Relationship cluster_sample Sample Analysis cluster_separation Separation & Detection cluster_results Results sample_prep Prepare Dilute Solution in Volatile Solvent gc_injection Inject into GC sample_prep->gc_injection separation Volatile Component Separation in GC Column gc_injection->separation ionization Eluent Ionization (e.g., Electron Impact) separation->ionization mass_analysis Mass-to-Charge Analysis in MS ionization->mass_analysis quantification Purity by TIC Peak Area % mass_analysis->quantification identification Impurity ID by Mass Spectrum mass_analysis->identification

References

A Comparative Guide to the Synthesis of Substituted Anilines: Classical Routes vs. Modern Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted anilines are foundational structural motifs in a vast range of functional molecules, from pharmaceuticals and agrochemicals to dyes and polymers. The efficient and selective synthesis of these vital intermediates is a cornerstone of modern organic chemistry. This guide provides an objective comparison of classical and modern synthetic routes to substituted anilines, supported by experimental data and detailed protocols to inform synthetic strategy.

At a Glance: Classical vs. Modern Approaches

The synthesis of substituted anilines can be broadly divided into two primary strategies: classical methods, which often involve harsh conditions and have a limited substrate scope, and modern catalytic cross-coupling reactions that offer milder conditions and greater versatility.

Method Category General Approach Key Advantages Key Disadvantages
Classical Methods Functional group interconversion on a pre-existing aromatic ring (e.g., reduction of nitroarenes) or nucleophilic aromatic substitution.Well-established, often low-cost reagents, scalable.Harsh reaction conditions, limited functional group tolerance, potential for poor regioselectivity.
Modern Methods Direct formation of the C–N bond via transition-metal-catalyzed cross-coupling of aryl (pseudo)halides with nitrogen sources.Mild reaction conditions, high functional group tolerance, broad substrate scope, excellent selectivity.Higher cost of catalysts and ligands, potential for catalyst poisoning.

Classical Synthetic Routes

Traditional methods for preparing substituted anilines have been staples in organic synthesis for over a century. The most prominent among these are the reduction of nitroarenes and nucleophilic aromatic substitution.

Reduction of Nitroarenes

This is one of the most established and widely utilized methods for aniline synthesis, primarily due to the ready availability of diverse nitroaromatic compounds via electrophilic aromatic nitration. The process involves the reduction of the nitro group to an amine.

Typical Reducing Agents and Conditions:

  • Metal/Acid Systems: Robust and high-yielding, classical methods often employ metals like tin (Sn) or iron (Fe) in the presence of strong acids such as hydrochloric acid (HCl).

  • Catalytic Hydrogenation: A cleaner and efficient alternative that uses hydrogen gas (H₂) with a metal catalyst, most commonly palladium on carbon (Pd/C). Care must be taken as these conditions can also reduce other functional groups.

Classical_Nitroarene_Reduction A Aromatic Hydrocarbon B Electrophilic Aromatic Nitration (HNO₃, H₂SO₄) A->B C Nitroaromatic Intermediate B->C D Reduction (e.g., Sn/HCl or H₂/Pd-C) C->D E Substituted Aniline D->E

Caption: Workflow for aniline synthesis via nitroarene reduction.

Experimental Protocol: Synthesis of Aniline from Nitrobenzene via Sn/HCl Reduction

  • Reaction Setup: To a round-bottom flask, add nitrobenzene and powdered metallic tin.

  • Acid Addition: Carefully add concentrated hydrochloric acid to the flask. An exothermic reaction will occur.

  • Reflux: Once the initial vigorous reaction subsides, heat the mixture to reflux to ensure the reaction goes to completion.

  • Basification: Cool the reaction mixture in an ice bath and slowly add a concentrated sodium hydroxide solution until the mixture is strongly basic. This liberates the free aniline from its salt.

  • Isolation: Isolate the aniline from the reaction mixture, often via steam distillation.

  • Purification: The collected distillate, a mixture of aniline and water, is then subjected to liquid-liquid extraction with an organic solvent (e.g., diethyl ether). The organic layers are combined, dried, and the solvent is removed. The crude aniline is then purified by fractional distillation.

Nucleophilic Aromatic Substitution (SNAr)

This method involves the displacement of a leaving group (typically a halide) on an aromatic ring by a nucleophilic amine. For this reaction to be effective, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group.

Typical Conditions:

  • The reaction is often carried out in polar aprotic solvents like DMSO or DMF.

  • A base, such as potassium carbonate, is typically required.

  • Elevated temperatures are often necessary.

While useful, the requirement for specific substitution patterns on the aryl halide limits the general applicability of this method.

Modern Synthetic Routes

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of substituted anilines, providing milder and more general routes.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C–N bonds. It allows for the coupling of a wide array of aryl halides and pseudohalides (triflates, tosylates) with primary and secondary amines.

Key Components:

  • Palladium Catalyst: A palladium source, often used in conjunction with specialized phosphine ligands.

  • Ligands: Bulky, electron-rich phosphine ligands are crucial for the reaction's efficiency.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is commonly used.

The Buchwald-Hartwig amination is prized for its broad substrate scope and tolerance of numerous functional groups, offering a significant advantage over classical methods.

Modern_Buchwald_Hartwig A Aryl Halide / Pseudohalide (Ar-X) C Pd(0) Catalyst + Ligand + Strong Base A->C B Amine (R₂NH) B->C D Substituted Aniline (Ar-NR₂) C->D

Caption: Workflow for Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 2-chloro-N-phenylaniline via Buchwald-Hartwig Amination

  • Inert Atmosphere: To an oven-dried reaction vessel, add the palladium catalyst and ligand. The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) multiple times.

  • Reagent Addition: Add the aryl halide (e.g., 1-bromo-2-chlorobenzene), the amine (e.g., aniline), and the base (e.g., sodium tert-butoxide) to the vessel.

  • Solvent Addition: Add the appropriate anhydrous solvent (e.g., toluene) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC/MS.

  • Workup: Cool the reaction to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that couples aryl halides with amines, alcohols, and thiols. While traditionally requiring harsh conditions (high temperatures and stoichiometric copper), modern protocols often use copper(I) salts as catalysts, sometimes with ligands, allowing for milder reaction conditions.

Key Components:

  • Copper Catalyst: Typically a copper(I) salt, such as CuI.

  • Ligands: Diamines or amino acids can be used to facilitate the reaction.

  • Base: A base like potassium carbonate is commonly employed.

  • Solvent: High-boiling polar solvents such as DMF, NMP, or nitrobenzene are often used.

Though comparable to the Buchwald-Hartwig amination, the Ullmann reaction can be a cost-effective alternative, particularly in industrial settings.

Modern_Ullmann_Condensation A Aryl Halide (Ar-X) C Cu(I) Catalyst + Base (+ Ligand) A->C B Amine (R₂NH) B->C D Substituted Aniline (Ar-NR₂) C->D

Caption: Workflow for Ullmann condensation.

Experimental Protocol: Synthesis of 4-Methyl-2-(4-methylphenoxy)aniline via Ullmann Condensation

  • Reaction Setup: In a reaction vessel, combine the aryl halide (e.g., 2-iodo-4-methylaniline), the phenol (e.g., p-cresol), the copper(I) catalyst (e.g., CuI), and a base (e.g., K₂CO₃).

  • Inert Atmosphere: Evacuate the vessel and backfill with an inert gas.

  • Solvent Addition: Add a high-boiling polar solvent (e.g., DMF).

  • Reaction: Heat the mixture with stirring to the required temperature (often >100°C) and maintain until the reaction is complete.

  • Workup: Cool the reaction mixture and filter to remove insoluble inorganic salts.

  • Extraction: Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine.

  • Drying and Concentration: Dry the organic phase over an anhydrous drying agent and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Quantitative Comparison of Synthetic Routes

The choice of synthetic route is often dictated by factors such as yield, reaction conditions, substrate scope, and cost. The following table provides a comparative summary of these parameters for the discussed methods.

Synthetic Route Typical Yield (%) Temperature (°C) Reaction Time (h) Catalyst/Reagent Advantages Disadvantages
Reduction of Nitroarenes >9525-1001-12Pd/C, PtO₂, Raney Ni, Fe, Sn, HClHigh yields, well-established, scalable, low-cost reagents.Requires high pressure for hydrogenation, handling of H₂ gas, potential for catalyst poisoning, limited functional group tolerance.
Nucleophilic Aromatic Substitution Variable (often moderate to good)Room Temp to >1008-24Base (e.g., K₂CO₃, NaH)Simple setup, no transition metal catalyst required.Limited to electron-deficient aryl halides, often requires harsh conditions, narrow substrate scope.
Buchwald-Hartwig Amination 70-9525-1101-24Pd catalyst with phosphine ligands (e.g., BINAP, Xantphos), strong base (e.g., NaOtBu).Excellent functional group tolerance, broad substrate scope (aryl chlorides, bromides, iodides, triflates), mild conditions.Cost of palladium and ligands, sensitivity to air and moisture, potential for catalyst deactivation.
Ullmann Condensation 60-90>100 (can be up to 210)12-48Cu(I) salts (e.g., CuI), often with ligands (e.g., phenanthroline).Lower cost catalyst compared to palladium, effective for electron-deficient and -rich aryl halides.Often requires high temperatures, long reaction times, sometimes stoichiometric amounts of copper, and polar, high-boiling solvents.

Conclusion

The synthesis of substituted anilines has evolved significantly, with modern catalytic methods offering substantial advantages over classical approaches. While the reduction of nitroarenes remains a highly valuable and cost-effective method for large-scale industrial production, its limitations in functional group tolerance and the harsh conditions required often make it unsuitable for complex molecule synthesis.

Modern methods, particularly the Buchwald-Hartwig amination, have revolutionized the field by providing a remarkably broad scope and mild reaction conditions, making it a go-to method in pharmaceutical and medicinal chemistry. The Ullmann condensation, with recent improvements, presents a viable and more economical alternative. The ultimate choice of synthetic route will depend on a careful consideration of the specific substrate, desired substitution pattern, scalability, and economic factors.

Safety Operating Guide

Proper Disposal of 4-Methoxy-2,5-dimethylaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of chemical waste is a cornerstone of laboratory practice. For researchers, scientists, and drug development professionals handling 4-Methoxy-2,5-dimethylaniline, a derivative of aniline, adherence to strict disposal protocols is essential to mitigate potential hazards to both personnel and the environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is imperative to handle this compound with the appropriate safety measures. Given the hazardous nature of aniline compounds, the following personal protective equipment (PPE) and handling procedures are mandatory:

  • Personal Protective Equipment (PPE):

    • Gloves: Wear robust, chemical-resistant gloves. Butyl, neoprene, polyvinyl alcohol (PVA), or Viton gloves are recommended for handling aniline and its derivatives. Nitrile gloves are not recommended.[1]

    • Eye Protection: Chemical splash goggles are essential to prevent any contact with the eyes.[1]

    • Lab Coat: A fully-buttoned lab coat must be worn to protect against skin contact.[1]

    • Respiratory Protection: All work involving this compound should be conducted within a certified laboratory chemical fume hood to minimize inhalation exposure.[1][2]

  • Designated Work Area: All handling and preparation for disposal of this compound should be confined to a designated and clearly marked area, such as a chemical fume hood.[1][2] This area should be labeled with warnings indicating the potential hazards.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste.[2] Under no circumstances should it be disposed of down the drain or in the regular waste stream.[1][2]

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., absorbent pads, gloves, weighing paper), in a designated and compatible hazardous waste container.[2][3] A polyethylene container is a suitable option.[1][2]

    • Ensure the container is in good condition, free from damage or deterioration, and has a secure, leak-proof closure.[4]

    • The original container may be used for waste collection if it is intact and properly labeled.[5]

  • Waste Segregation:

    • Chemical wastes must be segregated by general waste type (e.g., flammables, poisons, acids, and alkalis).[5]

    • Store waste this compound separately from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6][7][8]

  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health & Safety (EH&S) department and local regulations.[3]

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[5]

    • The SAA must be located at or near the point of generation and under the control of laboratory personnel.[4]

    • Ensure the storage area is well-ventilated, secure, and away from direct sunlight and sources of ignition.[1]

    • Secondary containment should be used to prevent spills.[3][4]

  • Spill Management:

    • In the event of a small spill that can be cleaned up in under 10 minutes by trained personnel, absorb the spill with an inert, dry material such as vermiculite, dry sand, or earth.[2][9]

    • Collect the absorbent material and place it in the designated hazardous waste container.[1][2]

    • For large spills, evacuate the area immediately, secure it, and contact your institution's EH&S department or emergency services.[1]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's EH&S department or a licensed professional waste disposal company.[1][10]

    • Some regulations may allow for the incineration of this type of chemical waste in a specially equipped incinerator with an afterburner and scrubber.[10] However, this should only be carried out by a licensed disposal facility.

Quantitative Data Summary

ParameterGuidelineSource
pH for Drain Disposal Not Applicable (Drain disposal is prohibited)[2][11]
Recommended Container Type Chemically compatible (e.g., Polyethylene)[2][4]
Container Fill Level No more than 90% of the container's capacity[3]
Storage Time Limit in SAA (Partially Filled) Up to one (1) year[5]
Time to Remove Full Container from SAA Within three (3) days[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_spill Spill Management cluster_disposal Final Disposal start Start: Generation of This compound Waste ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood collect_waste Collect waste in a compatible, labeled container fume_hood->collect_waste segregate Segregate from incompatible chemicals collect_waste->segregate store_saa Store in designated Satellite Accumulation Area (SAA) segregate->store_saa spill_check Is there a spill? store_saa->spill_check small_spill Small Spill: Absorb with inert material & collect in waste container spill_check->small_spill Yes, small large_spill Large Spill: Evacuate, secure area, and call EH&S spill_check->large_spill Yes, large arrange_pickup Arrange for pickup by EH&S or licensed contractor spill_check->arrange_pickup No small_spill->store_saa large_spill->arrange_pickup end End: Proper Disposal arrange_pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 4-Methoxy-2,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 4-Methoxy-2,5-dimethylaniline was not located. The following guidance is based on the safety data for structurally similar aromatic amines, including 4-Methoxy-N,N-dimethylaniline, 4-Methoxyaniline, and 2,5-Dimethylaniline. It is imperative to consult the specific SDS for this compound upon availability and to conduct a thorough risk assessment before handling this chemical.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The procedural guidance is designed to answer key operational questions and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound, based on best practices for similar aromatic amines.

Protection Type Specification Purpose
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH approved.[1] A face shield may be required for splash hazards.To protect eyes and face from splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene) inspected prior to use.[2]To prevent skin contact and absorption.
Skin and Body Protection Lab coat, long-sleeved clothing. For larger quantities or increased exposure risk, chemical-resistant overalls should be worn.[3]To protect skin from contamination.
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection or when dust is generated, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge.[1] Work should be conducted in a well-ventilated area or a chemical fume hood.[4]To prevent inhalation of dust or vapors.

Experimental Protocols

2.1. Safe Handling and Use Protocol

  • Preparation:

    • Ensure a calibrated and certified chemical fume hood is used for all manipulations of this compound.[4]

    • Verify that an eyewash station and safety shower are readily accessible.[4]

    • Assemble all necessary equipment and reagents before starting.

    • Don the appropriate PPE as detailed in the table above.

  • Handling:

    • Handle this compound in a manner that avoids dust formation.[1]

    • Use spatulas and other tools carefully to prevent dispersal of the solid.

    • If transferring the substance, do so slowly and carefully.

    • Keep the container tightly closed when not in use.[5]

  • Post-Handling:

    • Thoroughly clean the work area after use.

    • Properly dispose of all waste as described in the disposal protocol.

    • Remove and dispose of contaminated gloves properly.[1]

    • Wash hands thoroughly with soap and water after handling.[1]

2.2. Disposal Plan

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing papers), in a designated, sealed, and properly labeled hazardous waste container.

  • Chemical Inactivation (if applicable and safe):

    • Consult with your institution's environmental health and safety (EHS) office for approved chemical neutralization procedures. Do not attempt neutralization without explicit approval and a validated protocol.

  • Disposal:

    • Dispose of surplus and non-recyclable solutions through a licensed disposal company.[1]

    • Contaminated packaging should be disposed of as unused product.[1]

    • Do not allow the product to enter drains.[1]

    • All disposal must be in accordance with local, state, and federal regulations.

Emergency Procedures

In the event of an emergency, follow these procedures and always contact your institution's EHS office.

Emergency Situation Procedure
Skin Contact Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing. Seek medical attention.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., sand, vermiculite). Sweep up and place in a suitable, closed container for disposal.[1]

Logical Workflow for Spill Response

The following diagram outlines the decision-making process for responding to a chemical spill of this compound.

SpillResponse spill Spill of this compound Occurs assess Assess Spill Size and Location spill->assess small_spill Is it a small, manageable spill? assess->small_spill evacuate Evacuate Immediate Area Alert Supervisor and EHS small_spill->evacuate No ppe Don Appropriate PPE: - Respirator - Chemical Gloves (x2) - Lab Coat/Coveralls - Goggles/Face Shield small_spill->ppe Yes large_spill Large Spill Procedure: - Evacuate the entire lab/floor - Pull fire alarm if necessary - Isolate the area - Contact EHS/Emergency Services evacuate->large_spill contain Contain the Spill with Inert Absorbent Material ppe->contain cleanup Carefully Sweep/Scoop into Hazardous Waste Container contain->cleanup decontaminate Decontaminate the Area with an appropriate solvent cleanup->decontaminate dispose Seal and Label Waste Container for pickup by EHS decontaminate->dispose

Spill Response Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.